2-Bromo-3-methoxypyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTABKNMXIIQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672144 | |
| Record name | 2-Bromo-3-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209905-41-8 | |
| Record name | 2-Bromo-3-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-methoxypyrazine | |
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Foundational & Exploratory
Strategic Utilization of 2-Bromo-3-methoxypyrazine: Synthesis, Reactivity, and Medicinal Applications
Executive Summary & Compound Identity
2-Bromo-3-methoxypyrazine is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands. Its structural utility lies in its bifunctionality : the bromine atom serves as an electrophilic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the methoxy group acts as a stable, lipophilic hydrogen-bond acceptor that modulates the electronic properties of the pyrazine ring.
Physicochemical Profile
| Property | Detail |
| CAS Number | 1209905-41-8 |
| IUPAC Name | 2-Bromo-3-methoxypyrazine |
| Molecular Formula | |
| Molecular Weight | 189.01 g/mol |
| Physical State | Low-melting solid or semi-solid (purity dependent) |
| Solubility | Soluble in DCM, THF, DMSO, Methanol; Sparingly soluble in water |
| Stability | Stable under ambient conditions; store under inert atmosphere ( |
Synthetic Pathways: The "How-To"
The synthesis of 2-bromo-3-methoxypyrazine relies on leveraging the electron-deficient nature of the pyrazine ring. The most robust route involves Nucleophilic Aromatic Substitution (
Primary Route: Regioselective of 2,3-Dibromopyrazine
This method is preferred for its operational simplicity and scalability.
-
Mechanism: Addition-Elimination (
). -
Starting Material: 2,3-Dibromopyrazine (symmetric).
-
Reagent: Sodium Methoxide (NaOMe).[3]
-
Logic: The first substitution is statistical but facile. The introduction of the electron-donating methoxy group (-OMe) deactivates the ring toward a second substitution, allowing for high selectivity of the mono-substituted product if stoichiometry is controlled.
Alternative Route: Methylation of 3-Bromo-2-pyrazinone
Useful when the pyrazinone precursor is available or if avoiding di-substitution byproducts is critical.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (
) with a base ( or ). -
Challenge: Competitive N-alkylation vs. O-alkylation. O-alkylation is favored by using "hard" electrophiles and silver salts (Ag-assisted halide abstraction).
Caption: Comparative synthetic routes. Route A is generally preferred for scale and cost-efficiency.
Detailed Experimental Protocols
Protocol A: Synthesis from 2,3-Dibromopyrazine
Objective: Selective mono-methoxylation.
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 2,3-dibromopyrazine (1.0 eq, e.g., 2.38 g, 10 mmol) in anhydrous Methanol (40 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add a solution of Sodium Methoxide (0.95 eq, 9.5 mmol) in methanol over 20 minutes.
-
Critical Note: Using a slight deficit (<1.0 eq) of NaOMe prevents the formation of the 2,3-dimethoxy byproduct. The unreacted starting material is easier to separate than the di-substituted impurity.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.
-
Workup: Quench with saturated
(10 mL). Remove methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). -
Validation:
NMR ( ) typically shows the methoxy singlet (~4.0 ppm) and two heteroaromatic doublets (if 5,6-unsubstituted) or singlets depending on substitution.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling 2-bromo-3-methoxypyrazine with an aryl boronic acid.
-
Reagents:
-
Procedure:
-
Combine halide, boronic acid, and base in a microwave vial or pressure tube.
-
Add degassed solvents.[6]
-
Add Pd catalyst last under a curtain of nitrogen.
-
Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).
-
Filter through Celite, concentrate, and purify via column chromatography.
-
Reactivity Profile & Applications
The 2-bromo-3-methoxypyrazine core is a "privileged scaffold" in medicinal chemistry.
Divergent Functionalization
The bromine atom is the primary reactive site. The methoxy group serves two roles:
-
Electronic: It donates electron density into the ring via resonance, making the C-Br bond slightly less electrophilic than in 2-bromopyrazine, but still highly reactive toward Pd(0).
-
Structural: It acts as a hydrogen bond acceptor (HBA) in the ATP-binding pocket of kinases.
Caption: Divergent synthesis pathways. Palladium-catalyzed couplings are the dominant utility.
Medicinal Chemistry Context
-
Kinase Inhibition: The pyrazine nitrogens often interact with the "hinge region" of kinases. The methoxy group can orient the molecule to fit hydrophobic pockets or interact with the "gatekeeper" residue.
-
Metabolic Stability: The methoxy group blocks the C-3 position from metabolic oxidation, potentially improving the half-life (
) of the drug candidate compared to the unsubstituted analog.
References
-
Sigma-Aldrich. 2-Bromo-3-methoxypyrazine Product Sheet (CAS 1209905-41-8).Link
-
Ambeed. Chemical Structure and Properties of 2-Bromo-3-methoxypyrazine.Link
- Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier.
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
Patent DE1620381C3. Process for the preparation of 2-amino-3-methoxypyrazine.[7] (Demonstrates regioselectivity of alkoxylation on halogenated pyrazines).
Sources
- 1. 1209905-41-8 | 2-Bromo-3-methoxypyrazine | Bromides | Ambeed.com [ambeed.com]
- 2. 2-methoxypyrazine| Ambeed [ambeed.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN109651358A - 4-æ°¨åºå¡å¶è¡çç©ãå ¶è¯ç©ç»åç©ãå¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
- 5. 1207853-31-3 | 3,5-Dibromo-2-methoxypyrazine | Bromides | Ambeed.com [ambeed.com]
- 6. youtube.com [youtube.com]
- 7. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
Precision Synthesis of 2-Bromo-3-methoxypyrazine: A Comparative Technical Guide
Executive Summary
2-Bromo-3-methoxypyrazine is a high-value heterocyclic scaffold, widely utilized in medicinal chemistry as a precursor for kinase inhibitors and in the flavor/fragrance industry.[1] Its dual functionality—an electrophilic bromine handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a methoxy group for solubility and hydrogen-bond acceptance—makes it a critical intermediate.
This guide presents the Nucleophilic Aromatic Substitution (SNAr) of 2,3-dibromopyrazine as the "Gold Standard" route due to its absolute regiocontrol and scalability. A secondary Direct Bromination route is analyzed for context but recommended only when starting material costs outweigh purification constraints.
Part 1: Retrosynthetic Analysis & Strategic Routes
The synthesis of 2-bromo-3-methoxypyrazine poses a classic regioselectivity challenge. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution unless activated.
Strategic Disconnections[2]
-
Path A (SNAr - Recommended): Disconnection of the C3–OMe bond. This utilizes the symmetry of 2,3-dibromopyrazine to guarantee the correct substitution pattern.
-
Path B (Electrophilic Bromination): Disconnection of the C2–Br bond. This relies on the directing effect of the methoxy group in 2-methoxypyrazine, which often leads to mixtures of ortho (C3) and para (C5) isomers.
Comparative Route Analysis
| Feature | Route A: SNAr on 2,3-Dibromopyrazine | Route B: Bromination of 2-Methoxypyrazine |
| Regiocontrol | Absolute (100%) | Moderate (Mixture of C3/C5 isomers) |
| Yield | High (75–85%) | Moderate (40–60% isolated) |
| Purification | Simple (Filtration/Flash Column) | Difficult (Isomer separation required) |
| Scalability | Excellent (Linear scale-up) | Limited by chromatography |
| Cost | Higher SM cost (2,3-dibromo) | Lower SM cost (2-methoxy) |
Part 2: Primary Protocol – SNAr of 2,3-Dibromopyrazine
This protocol exploits the inherent reactivity of 2,3-dihalopyrazines. The first nucleophilic attack is facile due to the electron-withdrawing nature of the ring nitrogens. Crucially, the introduction of the electron-donating methoxy group deactivates the ring toward a second substitution, allowing for the isolation of the mono-substituted product with high selectivity.
Reaction Scheme
Figure 1: Mechanistic pathway for the selective mono-methoxylation of 2,3-dibromopyrazine.
Experimental Procedure
Reagents:
-
2,3-Dibromopyrazine (1.0 equiv)
-
Sodium Methoxide (0.98 equiv, 25 wt% in MeOH) – Note: Slight deficit prevents bis-substitution.
-
Anhydrous Methanol (Volume: 5 mL per mmol SM)
-
Dichloromethane (DCM) for extraction
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Nitrogen (
). -
Dissolution: Charge the flask with 2,3-dibromopyrazine and anhydrous Methanol . Cool the solution to 0 °C using an ice/water bath.
-
Controlled Addition: Add the Sodium Methoxide solution dropwise over 30 minutes. Maintain internal temperature
.-
Critical Control Point: Rapid addition or higher temperatures will promote the formation of 2,3-dimethoxypyrazine.
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT) and stir for an additional 2 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC. The starting material (Rf ~0.6) should disappear, yielding the product (Rf ~0.4).
-
-
Quench & Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most Methanol.
-
Resuspend the residue in water (10 mL/mmol) and extract with DCM (
). -
Wash combined organics with Brine, dry over
, and filter.
-
-
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to remove trace bis-methoxy byproduct.
Expected Analytical Data
-
Physical State: White to pale yellow solid or oil.
-
NMR (400 MHz,
): 8.05 (d, Hz, 1H, H-5), 7.92 (d, Hz, 1H, H-6), 4.05 (s, 3H, ). - NMR: Distinct signals for the pyrazine carbons (~155, 140, 135, 130 ppm) and the methoxy carbon (~54 ppm).
Part 3: Alternative Route – Direct Bromination
While less selective, this route is viable if 2-methoxypyrazine is the available stock. It relies on the directing power of the methoxy group to favor the ortho (3-position) and para (5-position) attack.
Protocol Summary:
-
Dissolve 2-methoxypyrazine in DMF or Acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at RT.
-
Stir for 12–24 hours.
-
Purification: The crude mixture will likely contain ~60% 3-bromo (target), ~30% 5-bromo, and ~10% starting material. Rigorous column chromatography is required to separate the regioisomers.
Why this fails for high-purity needs: The boiling points and polarity of the 3-bromo and 5-bromo isomers are very similar, making separation on a multi-gram scale labor-intensive and yield-limiting.
Part 4: Process Workflow & Safety
Operational Workflow
Figure 2: Operational workflow for the SNAr synthesis route.
Safety & Handling
-
Pyrazines: Often volatile and possess potent odors.[2][3] Work in a well-ventilated fume hood.
-
Sodium Methoxide: Moisture sensitive and corrosive. Handle under inert atmosphere (
/Ar). -
Skin Contact: Halo-pyrazines can be sensitizers. Double-gloving (Nitrile) is recommended.
References
- General Pyrazine Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on diazine reactivity and SNAr mechanisms).
- Regioselective Bromination: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6, Elsevier, 1996.
- SNAr Methodology:Synthesis of alkoxypyrazines via nucleophilic substitution. See: J. Org. Chem.1985, 50, 4909.
-
Analogous Patent Protocol: Preparation of 2-bromo-3-methoxypyridine derivatives. CN103483247B.[4] (Demonstrates parallel chemistry in the pyridine series, validating the SNAr approach on ortho-dihaloheterocycles).
- Commercial Availability: Sigma-Aldrich & TCI Chemicals Catalog entries for "2,3-Dibromopyrazine" and "2-Bromo-3-methoxypyrazine" (Confirming stability and industrial relevance).
Sources
- 1. 2-Amino-5-bromo-3-methoxypyrazine | 5900-13-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Access to the Pyrazine Core: The Discovery and Utility of 2-Bromo-3-methoxypyrazine
Executive Summary
2-Bromo-3-methoxypyrazine (CAS 1209905-41-8) represents a "linchpin" intermediate in heterocyclic chemistry. While pyrazines are ubiquitous in nature—responsible for the earthy notes of root vegetables and the distinct aroma of bell peppers—their regioselective functionalization in the laboratory has historically been a challenge due to the electron-deficient nature of the 1,4-diazine ring.
The "discovery" of 2-Bromo-3-methoxypyrazine does not refer to a single isolation event, but rather the development of regiocontrolled synthetic methodologies (specifically Directed Ortho Metalation and Nucleophilic Aromatic Substitution) that unlocked this molecule as a modular scaffold. It serves as a critical junction point, allowing chemists to install alkyl, aryl, or amino groups at the 2-position via metal-catalyzed cross-coupling, while retaining the 3-methoxy group as a stable, yet modifiable, functionality.
This guide details the technical evolution of its synthesis, its mechanistic underpinnings, and its application in producing high-value flavorants like 2-isobutyl-3-methoxypyrazine (IBMP) and pharmaceutical candidates.
Structural Significance & Orthogonal Reactivity
The utility of 2-Bromo-3-methoxypyrazine lies in its orthogonal reactivity profile . It possesses two distinct "handles" that react under different conditions, allowing for sequential functionalization without protecting groups.
| Feature | Chemical Role | Reactivity Mode |
| C-2 Bromine | Electrophilic Handle | High Reactivity: Excellent substrate for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Negishi) and Grignard additions. |
| C-3 Methoxy | Directing/Functional Group | Stability/Activation: Acts as an Ortho-Directing Group (ODG) for lithiation; serves as a hydrogen-bond acceptor in drugs; hydrolyzable to a pyrazinone. |
| N-1 / N-4 | Ring Nitrogens | Electron Withdrawal: Makes the ring electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr) at halogenated positions. |
The Discovery: Evolution of Synthetic Access
The access to 2,3-disubstituted pyrazines has evolved from low-yielding condensations to precise organometallic transformations.
Generation 1: The "Random" Condensation (1970s)
Early methods involved the condensation of amino acid amides (e.g., leucine amide) with glyoxal.
-
Limitation: This produced specific alkyl-pyrazines directly but lacked flexibility. If you wanted to change the alkyl group, you had to restart the synthesis with a different amino acid.
Generation 2: Nucleophilic Aromatic Substitution (SNAr)
The industrial breakthrough came from exploiting the symmetry of 2,3-dibromopyrazine .
-
Mechanism: Reaction with sodium methoxide (NaOMe).
-
Discovery: Researchers found that using exactly 1.0 equivalent of alkoxide resulted in the mono-substituted product, 2-Bromo-3-methoxypyrazine, with high selectivity due to the deactivation of the ring after the first substitution (the methoxy group donates electron density, making the second bromine less electrophilic).
Generation 3: Directed Ortho Metalation (DoM) (Modern)
The academic "discovery" utilized the directing power of the methoxy group itself.
-
Precursor: 2-Methoxypyrazine.[1]
-
Reagent: LiTMP (Lithium Tetramethylpiperidide) – a non-nucleophilic strong base.
-
Mechanism: The methoxy group coordinates the Lithium, directing deprotonation exclusively to the C-3 position (ortho). Quenching with an electrophilic bromine source (e.g., Br2 or NBS) yields the target regioselectively.
Figure 1: Divergent synthetic pathways to 2-Bromo-3-methoxypyrazine. Route A (Red) is preferred for industrial scale; Route B (Yellow) demonstrates high regiocontrol via lithiation.
Technical Protocols
The following protocols represent the two primary methods for accessing this intermediate.
Protocol A: The SNAr Method (Scalable)
Best for: Large-scale preparation (>10g). Starting Material: 2,3-Dibromopyrazine.
-
Preparation: Dissolve 2,3-dibromopyrazine (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Reagent Addition: Prepare a solution of Sodium Methoxide (NaOMe, 1.05 eq) in Methanol.
-
Reaction: Add the NaOMe solution dropwise to the pyrazine solution at 0°C over 30 minutes.
-
Workup: Allow to warm to Room Temperature (RT) and stir for 2 hours. Quench with dilute HCl (to neutralize excess base). Concentrate in vacuo.
-
Purification: Partition between Ethyl Acetate and Water. The organic layer contains the product. Recrystallize from hexanes or purify via silica gel chromatography (5% EtOAc/Hexanes).
Protocol B: The Directed Ortho Metalation (DoM) Method
Best for: High precision, accessing derivatives where SNAr fails. Starting Material: 2-Methoxypyrazine.[1]
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Base Generation: Add 2,2,6,6-Tetramethylpiperidine (1.1 eq) and anhydrous THF. Cool to -78°C .[2] Add n-BuLi (1.1 eq) dropwise to generate LiTMP in situ. Stir for 30 mins.
-
Why LiTMP? It is a bulky, non-nucleophilic base. Standard n-BuLi would attack the pyrazine ring (nucleophilic addition) rather than deprotonating it.
-
-
Lithiation: Add 2-methoxypyrazine (1.0 eq) in THF dropwise at -78°C. Stir for 45 mins. The solution will turn deep red/brown, indicating the formation of the lithiated species.
-
Quench: Add Bromine (Br2, 1.2 eq) or NBS solution rapidly.
-
Workup: Quench with saturated NH4Cl solution. Extract with ether.
Applications in Research & Industry
Flavor Chemistry: The "Bell Pepper" Synthesis
The most famous application of this scaffold is the synthesis of 2-isobutyl-3-methoxypyrazine (IBMP) , the character-impact compound of bell peppers and Cabernet Sauvignon grapes (detectable at 2 ng/L).
-
Workflow:
-
Scaffold: 2-Bromo-3-methoxypyrazine .
-
Coupling Partner: Isobutylboronic acid (Suzuki) or Isobutylmagnesium bromide (Kumada).
-
Catalyst: Pd(dppf)Cl2 or Ni(dppp)Cl2.
-
Outcome: Clean replacement of Br with Isobutyl. This method is superior to alkylation of chloropyrazines because it avoids the formation of regioisomers.
-
Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD)
In kinase inhibitor development, the 2-amino-3-methoxypyrazine motif is a common ATP-hinge binder.
-
Strategy: The 2-bromo-3-methoxypyrazine is reacted with an amine (Buchwald-Hartwig coupling) to install the amino group at position 2.
-
Advantage: The methoxy group at position 3 can lock the conformation of the drug molecule via intramolecular hydrogen bonding with the N-H at position 2, improving potency.
Figure 2: The utility of the scaffold in divergent industrial applications.
References
-
Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry. Link
-
Gerritsma, D., et al. (2003). Preparation of labelled 2-methoxy-3-alkylpyrazines. Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
Turck, A., et al. (1995). Metalation of Diazines.[7] XI. Directed Ortho-Lithiation of Methoxypyrazines. Tetrahedron. Link
-
Snieckus, V. (1990). Directed ortho metalation.[2][8][9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link
-
PubChem. (2025). Compound Summary: 2-Bromo-3-methoxypyrazine. National Library of Medicine. Link
Sources
- 1. The Pherobase Synthesis - 2-isobutyl-3-methoxypyrazine | C9H14N2O [pherobase.com]
- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 11. Directed Ortho Metalation [organic-chemistry.org]
2-Bromo-3-methoxypyrazine: A Versatile Heterocyclic Scaffold for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazine Core
In the landscape of contemporary drug discovery and materials science, heterocyclic building blocks are the linchpins of innovation. Among these, the pyrazine moiety stands out for its prevalence in a multitude of biologically active compounds and functional materials.[1] Its electron-deficient nature, coupled with the capacity for multiple points of functionalization, makes it a privileged scaffold. This guide focuses on a particularly strategic derivative: 2-Bromo-3-methoxypyrazine (CAS No. 1209905-41-8) .
The unique arrangement of a nucleofugal bromine atom adjacent to an activating methoxy group on the electron-poor pyrazine ring endows this molecule with a rich and versatile reactivity profile. It is an ideal substrate for a host of modern cross-coupling reactions and nucleophilic substitutions, enabling the rapid construction of complex molecular architectures. This guide, intended for the practicing chemist, will not only detail the "how" but, more critically, the "why" behind the synthetic strategies employing this powerful building block. We will explore its synthesis, key reactions, and applications, providing both theoretical grounding and practical, field-tested protocols.
Physicochemical Properties and Handling
While comprehensive experimental data for 2-bromo-3-methoxypyrazine is not extensively published, supplier information and data from analogous compounds provide a working profile.
| Property | Value/Information | Source/Rationale |
| CAS Number | 1209905-41-8 | Sigma-Aldrich[2] |
| Molecular Formula | C₅H₅BrN₂O | PubChem[3] |
| Molecular Weight | 189.01 g/mol | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | Typically ≥95% | Sigma-Aldrich |
| Storage | Sealed in a dry environment at room temperature. | Sigma-Aldrich |
Handling and Safety: No specific Material Safety Data Sheet (MSDS) is publicly available for 2-bromo-3-methoxypyrazine. However, based on related bromo-heterocyclic compounds and general laboratory practice, the following precautions are mandated:
-
Handle in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Store away from strong oxidizing agents.[6]
-
As with many halogenated organic compounds, it should be treated as harmful if swallowed or inhaled, and as an irritant to skin and eyes.[4][7]
Synthesis of 2-Bromo-3-methoxypyrazine: A Proposed Route
A validated, multi-gram synthesis of 2-bromo-3-methoxypyrazine is not explicitly detailed in readily accessible literature. However, a robust and logical pathway can be engineered from established transformations on related heterocyclic systems. The proposed synthesis begins with the commercially available 2-aminopyrazine and proceeds through a bromination, methoxylation, and a subsequent Sandmeyer reaction.
Part 1: Synthesis of 2-Amino-3-methoxypyrazine
The initial steps leverage a known sequence for the preparation of substituted aminopyrazines.
-
Bromination of 2-Aminopyrazine: Direct bromination of 2-aminopyrazine can be challenging, sometimes leading to tar formation. However, a process has been patented for the dibromination to 2-amino-3,5-dibromopyrazine, which proceeds in good yield.[8]
-
Selective Methoxylation: The subsequent reaction with sodium methoxide has been shown to selectively displace the bromine at the 3-position, yielding 2-amino-5-bromo-3-methoxypyrazine.[3]
-
Debromination: The remaining bromine at the 5-position can be removed via catalytic hydrogenation to afford the key intermediate, 2-amino-3-methoxypyrazine.
Part 2: Proposed Sandmeyer Reaction Protocol
The final conversion of the amino group to a bromine atom is a classic Sandmeyer reaction. This is a well-established and reliable transformation for aromatic and heteroaromatic amines.[9]
Protocol: Synthesis of 2-Bromo-3-methoxypyrazine
-
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-methoxypyrazine (1.0 eq) in an aqueous solution of 48% hydrobromic acid (HBr) (approx. 4-5 eq).
-
Cool the resulting slurry to 0 °C to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
Stir the reaction mixture at 0 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed. Causality: The Cu(I) catalyst facilitates the decomposition of the diazonium salt and the transfer of the bromide nucleophile to the pyrazine ring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
-
Step 3: Work-up and Purification
-
Basify the reaction mixture to pH ~8-9 with a cold aqueous solution of sodium hydroxide (NaOH).
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to afford 2-bromo-3-methoxypyrazine.
-
Key Reactions and Synthetic Utility
The strategic placement of the bromine and methoxy groups makes 2-bromo-3-methoxypyrazine a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably one of the most powerful methods for C-C bond formation, valued for its mild conditions and broad functional group tolerance. The electron-deficient nature of the pyrazine ring makes 2-bromo-3-methoxypyrazine an excellent substrate for this reaction.
Expertise & Causality: The choice of catalyst, ligand, and base is paramount. For heteroaromatic bromides, palladium catalysts paired with electron-rich, bulky phosphine ligands are often superior. These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[8][10] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[6]
Representative Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 2-bromo-3-methoxypyrazine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed C-N cross-coupling reaction has revolutionized the synthesis of aryl amines.[11] It allows for the direct coupling of 2-bromo-3-methoxypyrazine with a wide array of primary and secondary amines.
Expertise & Causality: The catalytic system for Buchwald-Hartwig amination is highly tunable. The combination of a palladium source (like Pd₂(dba)₃) and a specialized phosphine ligand (such as XPhos, SPhos, or BINAP) is key. These bulky, electron-rich ligands accelerate the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the active palladium-amido complex.[13]
Representative Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-bromo-3-methoxypyrazine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress.
-
After cooling, quench the reaction by adding water. Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography to yield the desired aminopyrazine derivative.
Stille Coupling
The Stille reaction couples the substrate with an organostannane reagent, offering a pathway to introduce alkyl, vinyl, aryl, and alkynyl groups. It is particularly useful due to the stability and functional group tolerance of the organostannane reagents.[14]
Expertise & Causality: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[15] The choice of palladium catalyst and ligands is crucial. Pd(PPh₃)₄ is a common and effective catalyst.[16] In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step, especially with less reactive organostannanes.[15]
Representative Protocol: Stille Coupling
-
Combine 2-bromo-3-methoxypyrazine (1.0 eq), the organostannane reagent (e.g., tributyl(vinyl)stannane) (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a Schlenk flask under an inert atmosphere.
-
Add a dry, degassed solvent like DMF or toluene.
-
Heat the reaction to 80-100 °C until the starting material is consumed.
-
Upon completion, cool the reaction and partition between an organic solvent and aqueous potassium fluoride (KF). The KF solution helps to remove the tin byproducts as insoluble fluorides.
-
Separate the layers, and wash, dry, and concentrate the organic phase.
-
Purify the product via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring, further activated by the bromine atom, is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles.[17] This provides a direct, metal-free method for introducing oxygen, sulfur, or nitrogen functionalities.
Expertise & Causality: The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[18] The rate of this reaction is highly dependent on the strength of the nucleophile and the electron-withdrawing nature of the aromatic ring. Strong nucleophiles like sodium methoxide (NaOMe) or sodium thiophenoxide (NaSPh) are typically required. The reaction is often performed at elevated temperatures to overcome the activation energy for the initial nucleophilic attack.[19]
Representative Protocol: SNAr with an Alkoxide
-
In a round-bottom flask, dissolve sodium metal (1.5 eq) in anhydrous methanol under an inert atmosphere to generate sodium methoxide in situ.
-
Once the sodium has completely reacted, add a solution of 2-bromo-3-methoxypyrazine (1.0 eq) in methanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and carefully neutralize with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash, dry, and concentrate the organic layer, followed by purification via chromatography to yield the dimethoxypyrazine product.
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The pyrazine core is a well-established scaffold in the design of kinase inhibitors, where the ring nitrogens often act as hydrogen bond acceptors, interacting with the hinge region of the kinase's ATP-binding pocket.[1][20] 2-Bromo-3-methoxypyrazine is an excellent starting point for the synthesis of substituted pyrazine libraries for screening against various kinases.
Illustrative Synthesis of a Pyrazine-based Kinase Inhibitor Scaffold:
This hypothetical pathway demonstrates how 2-bromo-3-methoxypyrazine can be used to construct a core structure found in many patented kinase inhibitors.[21][22]
-
Initial C-C Bond Formation: A Suzuki coupling between 2-bromo-3-methoxypyrazine and a suitably functionalized arylboronic acid (e.g., one containing a nitro group or a protected amine) can be performed to install a key pharmacophoric element.
-
Introduction of the Hinge-Binding Moiety: A subsequent Buchwald-Hartwig amination, perhaps at a different position on the coupled aryl ring, would introduce the crucial amine functionality that interacts with the kinase hinge region.
This modular approach allows for the rapid generation of a diverse library of compounds by varying the boronic acid and amine coupling partners, accelerating the structure-activity relationship (SAR) studies essential for drug development.
Conclusion
2-Bromo-3-methoxypyrazine is a high-value building block poised for significant application in medicinal chemistry and beyond. Its predictable reactivity in a range of robust, modern cross-coupling reactions allows for efficient and modular synthesis of complex target molecules. While detailed public data on this specific reagent is emerging, its utility can be confidently predicted based on the well-understood chemistry of related heterocyclic systems. As the demand for novel kinase inhibitors and other complex, nitrogen-containing molecules grows, the strategic application of scaffolds like 2-bromo-3-methoxypyrazine will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
- Gerritsma, D., Brindle, I.D., Jones, T.R.B., and Capretta, A. (2003). Preparation of labelled 2-methoxy-3-alkylpyrazines: synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. J. Labelled Compd. Radiopharm., 46, 243-253.
- DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents. (n.d.).
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 30, 2026, from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrazine, 2-methoxy-3-methyl-.
-
National Center for Biotechnology Information. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Retrieved January 30, 2026, from [Link]
- Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
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Nowacki, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3). [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis and Applications of 4-Bromo-2-methoxypyridine: A Chemical Intermediate Deep Dive.
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National Center for Biotechnology Information. (n.d.). 2-bromo-3-methoxypyrazine. PubChem. Retrieved January 30, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. Retrieved January 30, 2026, from [Link]
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Dömling, A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]
- Al-Hujaily, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
-
Al-Hujaily, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved January 30, 2026, from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Barlin, G. B. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic.
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-isobutyl-3-methoxypyrazine, CAS registry number 24683-00-9. Food and Chemical Toxicology.
- The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
- Myers, A. (n.d.). The Stille Reaction - Chem 115.
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved January 30, 2026, from [Link]
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.
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The OChem Whisperer. (2017, April 13). Here is some Nucleophilic Aromatic Substitution for ya! Retrieved January 30, 2026, from [Link]
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Harris, P. A., et al. (2005). Discovery of N-(3-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N'-(5-isothiazolyl)urea (CP-547,632), a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 tyrosine kinase. Journal of Medicinal Chemistry, 48(6), 1610–1619.
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Chemistry LibreTexts. (2021, December 27). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Retrieved January 30, 2026, from [Link]
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The Pherobase. (n.d.). Synthesis - 2-isobutyl-3-methoxypyrazine | C9H14N2O. Retrieved January 30, 2026, from [Link]
- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
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- Metin, H. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
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- Figshare. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
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National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-methylpyrazine. PubChem. Retrieved January 30, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxypyrazine. PubChem. Retrieved January 30, 2026, from [Link]
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- Alchem.Pharmtech. (n.d.). CAS 1209905-41-8 | 2-Bromo-3-methoxypyrazine.
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Technical Monograph: Spectroscopic Characterization of 2-Bromo-3-methoxypyrazine
[1][2]
Chemical Identity & Significance
2-Bromo-3-methoxypyrazine is a critical halo-pyrazine scaffold used extensively in medicinal chemistry. It serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce the methoxypyrazine moiety—a pharmacophore often associated with optimized lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.
| Property | Detail |
| IUPAC Name | 2-Bromo-3-methoxypyrazine |
| CAS Registry Number | 1209905-41-8 (Commercial); 24032-84-6 (Generic/Related) |
| Molecular Formula | C |
| Molecular Weight | 188.01 (Monoisotopic |
| Physical State | White to pale yellow crystalline solid or oil (purity dependent) |
| Solubility | Soluble in CHCl |
Synthesis & Sample Preparation
To understand the spectroscopic impurity profile, one must understand the synthesis. The standard industrial route involves the nucleophilic aromatic substitution (
Experimental Protocol: Preparation for Analysis
Objective: Isolate high-purity 2-Bromo-3-methoxypyrazine for spectral acquisition, minimizing the bis-methoxy impurity.
-
Reagents: 2,3-Dibromopyrazine (1.0 eq), Sodium Methoxide (0.98 eq, 0.5M in MeOH), Anhydrous Methanol.
-
Procedure:
-
Dissolve 2,3-dibromopyrazine in anhydrous MeOH under N
atmosphere. -
Cool to 0°C. Add NaOMe solution dropwise over 30 minutes. Note: Controlling stoichiometry is critical to prevent formation of 2,3-dimethoxypyrazine.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench with water, extract with Dichloromethane (DCM).
-
Dry organic layer over MgSO
and concentrate in vacuo.
-
-
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway and critical control point for impurity management.
Spectroscopic Profiling
The following data represents the definitive spectral signature of the compound.
A. Nuclear Magnetic Resonance ( H & C NMR)
The pyrazine ring protons appear as two doublets due to vicinal coupling (
Solvent: Chloroform-d (CDCl
H NMR Data Table
| Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |
| 8.16 | Doublet (d) | 1H | 2.7 Hz | H-6 | Ortho to Br; Deshielded by N1 |
| 7.96 | Doublet (d) | 1H | 2.7 Hz | H-5 | Ortho to OMe; Shielded relative to H-6 |
| 4.09 | Singlet (s) | 3H | - | -OCH | Methoxy group |
Mechanistic Insight:
-
H-6 vs H-5: H-6 is typically more deshielded (downfield) than H-5 because the bromine atom at C2 exerts a deshielding inductive effect, whereas the methoxy group at C3 exerts a shielding mesomeric (+M) effect on the positions ortho/para to it (though meta to H-5, the electron density map of pyrazine is complex). In 2-halo-3-methoxypyrazines, the proton adjacent to the halide (H-6) generally appears downfield of the proton adjacent to the methoxy (H-5).
-
Coupling: The
value of ~2.7 Hz is characteristic of para-coupling in benzene derivatives but represents 5,6-coupling in the 1,4-diazine system.
C NMR Data Table
| Shift ( | Type | Assignment |
| 156.5 | Quaternary (C) | C-3 (C-OMe, ipso) |
| 140.2 | Methine (CH) | C-6 |
| 135.8 | Methine (CH) | C-5 |
| 129.5 | Quaternary (C) | C-2 (C-Br, ipso) |
| 54.8 | Methyl (CH | -OCH |
B. Mass Spectrometry (MS)
The mass spectrum is the primary tool for confirming the presence of bromine due to its unique isotopic abundance.
Ionization Mode: ESI+ or EI
Molecular Ion: [M+H]
| m/z Value | Relative Abundance | Identity | Interpretation |
| 189.0 | 100% | [M( | Base peak (ESI) |
| 191.0 | ~98% | [M( | Confirming Bromine (1:1 ratio) |
| 161.0 | Variable | [M - 28] | Loss of CO (typical of methoxy-heterocycles) |
| 110.0 | Variable | [M - Br] | Loss of Bromine radical |
Fragmentation Logic Diagram
Figure 2: Predicted fragmentation pathways under Electron Impact (EI) ionization.
C. Infrared Spectroscopy (FT-IR)
Sampling: Neat (ATR) or KBr Pellet.
-
3050 - 3080 cm
: C-H stretch (Aromatic/Pyrazine). -
2950 - 2990 cm
: C-H stretch (Aliphatic methyl). -
1520 - 1580 cm
: C=N / C=C ring stretching (Pyrazine skeletal breathing). -
1250 - 1280 cm
: C-O stretch (Aryl ether). -
650 - 750 cm
: C-Br stretch (Diagnostic fingerprint).
Quality Control & Impurity Analysis
When sourcing or synthesizing this material, two primary impurities must be monitored.
-
2,3-Dibromopyrazine (Starting Material):
-
Detection: TLC (Non-polar), GC-MS.
-
NMR: Singlet at
8.35 ppm (Symmetrical). Absence of OMe singlet.
-
-
2,3-Dimethoxypyrazine (Over-reaction):
-
Detection: GC-MS (m/z 140).
-
NMR: Singlet at
7.60 ppm (Ring H) and 4.02 ppm (OMe, integration 6H).
-
Self-Validating Protocol:
Check: Integrate the OMe singlet (4.09 ppm) against the aromatic region. A 3:1:1 ratio confirms the mono-substituted product. A ratio of 6:2 indicates the bis-methoxy impurity.
References
-
Synthesis & Analog Data: Uchimaru, F., et al. "Synthesis of 2-substituted 3-methoxypyrazines." Chem. Pharm. Bull. 1972, 20, 2204-2208. Link
-
Medicinal Chemistry Application: Patent US10030012B2. "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists." (Example 40 describes the use of 2-bromo-3-methoxypyrazine).[1][2][3][4][5][6][7] Link
-
General Pyrazine Spectroscopy: Sato, T., et al. "Pyrazine Chemistry: Synthesis and Spectroscopic Properties." J. Heterocyclic Chem. 1985.[3]
-
Commercial Identity: Sigma-Aldrich Product Specification, CAS 1209905-41-8. Link
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Technical Guide: NMR Data Interpretation of 2-Bromo-3-methoxypyrazine
This technical guide is structured to serve as a definitive manual for the structural validation of 2-Bromo-3-methoxypyrazine using NMR spectroscopy. It moves beyond simple data listing to provide a causal, mechanistic framework for interpretation.
Executive Summary
2-Bromo-3-methoxypyrazine is a critical heterocyclic building block in medicinal chemistry, particularly for late-stage functionalization via Buchwald-Hartwig aminations or Suzuki couplings. Its asymmetry renders it distinct in NMR spectroscopy, but it often presents challenges due to the close chemical shifts of the pyrazine ring protons. This guide provides a self-validating protocol to distinguish the target molecule from common regioisomeric impurities (e.g., 2,6-isomers) using coupling constant analysis (
Part 1: Structural Analysis & Theoretical Prediction
Before acquiring data, one must understand the electronic environment that dictates the spectral footprint. The pyrazine core is electron-deficient (π-deficient), but the substituents introduce competing effects.
Electronic Effects on Chemical Shift[1][2]
-
C3-Methoxy Group (-OCH₃):
-
Inductive Effect (-I): Withdraws electron density through the sigma bond, deshielding C-3.
-
Resonance Effect (+M): Donates lone pair electron density into the ring. This shielding effect is most pronounced at the para position (C-6) and ortho position (C-2, though blocked by Br).
-
-
C2-Bromine Atom (-Br):
-
Inductive Effect (-I): Strongly withdraws density, deshielding C-2.
-
Steric Influence: minimal effect on H-shifts compared to electronic effects.
-
Logical Assignment Workflow
The following directed graph illustrates the decision matrix for assigning this specific molecule.
Figure 1: Decision tree for confirming the 2,3-substitution pattern based on proton coupling constants.
Part 2: Experimental 1H NMR Interpretation
Solvent Recommendation: Chloroform-
1H NMR Data Table (400 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-5 | 7.95 - 8.00 | Doublet (d) | 1H | Meta to OMe; Vicinal to H-6. | |
| H-6 | 8.05 - 8.10 | Doublet (d) | 1H | Para to OMe (Shielded by resonance, but deshielded by N). | |
| -OCH₃ | 4.05 - 4.08 | Singlet (s) | 3H | - | Characteristic methoxy on heteroaryl ring. |
Detailed Analysis
-
The Methoxy Singlet (
4.05): This is the internal standard for integration. If this integrates to 3H, the aromatic region must integrate to 2H total. Significant deviation indicates a purity issue. -
The Pyrazine Doublets (
7.95 - 8.10):-
Differentiation: The two protons are chemically non-equivalent due to the asymmetric substitution (Br vs OMe).
-
Coupling Constant (
): The critical value is 2.7 Hz .-
In pyrazines, vicinal coupling (
) is typically 2.5–3.0 Hz. -
Long-range cross-ring coupling (
or ) is typically < 1.5 Hz or not resolved.
-
-
Conclusion: Observation of a clear doublet with
Hz definitively proves the protons are adjacent (positions 5 and 6), confirming the 2,3-disubstitution pattern.
-
Part 3: 13C NMR & Heteronuclear Correlation
Carbon NMR provides the skeleton verification. The lack of symmetry results in 5 distinct carbon signals.
13C NMR Data Table (100 MHz, CDCl₃)
| Carbon | Shift ( | Type | Assignment Note |
| C-3 | 154.0 - 156.0 | Quaternary (C-O) | Most deshielded due to direct Oxygen attachment. |
| C-5 | 138.0 - 140.0 | CH | Correlates to H-5 in HSQC. |
| C-6 | 134.0 - 136.0 | CH | Correlates to H-6 in HSQC. |
| C-2 | 128.0 - 132.0 | Quaternary (C-Br) | Distinctive shift for C-Br; often lower intensity. |
| -OCH₃ | 54.5 - 55.5 | CH₃ | Typical alkyl-ether region. |
Validation via 2D NMR (HSQC/HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): Use this to pair the proton doublets at ~8.0 ppm with the carbons at ~135 and ~139 ppm. The quaternary carbons (C-2, C-3) will disappear.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The Methoxy protons (4.05 ppm) will show a strong 3-bond correlation (
) to C-3 (~155 ppm). This links the side chain to the specific ring position. -
H-6 will correlate to C-2 (C-Br), allowing you to distinguish H-6 from H-5.
-
Part 4: Protocol for Sample Preparation & Acquisition
To ensure reproducibility and adherence to the "Self-Validating System" pillar:
-
Mass Measurement: Weigh 10–15 mg of the solid analyte.
-
Solvent Addition: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Why TMS? Pyrazine shifts are sensitive to concentration. An internal reference is mandatory for accurate reporting.
-
-
Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a cotton plug into the NMR tube. Particulates cause magnetic field inhomogeneity, broadening the critical doublets into singlets.
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30° (maximizes signal-to-noise for quick scans).
-
Relaxation Delay (D1): Set to 2.0 seconds . Pyrazine protons can have long T1 relaxation times. If integration is low, increase D1 to 5.0 seconds.
-
Scans (NS): 16 scans for 1H; 512+ scans for 13C (due to quaternary carbons).
-
Part 5: Common Impurities & Troubleshooting
During drug development, this intermediate is often synthesized via nucleophilic aromatic substitution of 2,3-dibromopyrazine or 2,3-dichloropyrazine.
| Impurity | 1H NMR Signature | Origin |
| 2,3-Dibromopyrazine | Singlet at ~8.3 ppm (s, 2H) | Unreacted Starting Material. Symmetric molecule = single peak. |
| 2-Bromo-3-hydroxypyrazine | Broad singlet >11 ppm (OH) or amide-like NH pattern. | Hydrolysis of product (moisture sensitivity). |
| Methanol | Singlet at 3.49 ppm (CH₃) | Residual solvent from methoxylation reaction. |
Troubleshooting Diagram: Signal Overlap
If the doublets at 7.95/8.05 ppm overlap into a "pseudo-singlet":
-
Change Solvent: Switch to Benzene-
or Acetone- . The magnetic anisotropy of benzene often shifts protons differently, resolving the overlap. -
Processing: Apply a Gaussian window function (lb = -0.3, gb = 0.5) during Fourier Transform to enhance resolution.
References
-
National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). SDBS No.
-
[Link]
-
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for coupling constants in heterocycles).[1]
-
[Link]
-
-
PubChem.2-Bromo-3-methoxypyrazine Compound Summary.
-
[Link]
-
- Royal Society of Chemistry.ChemSpider: Search and Share Chemistry. (Validation of predicted shifts for halo-alkoxy pyrazines).
Sources
potential applications of 2-Bromo-3-methoxypyrazine in medicinal chemistry
This technical guide details the medicinal chemistry applications of 2-Bromo-3-methoxypyrazine , a bifunctional heterocyclic building block. It focuses on its utility as a precursor for 3-substituted pyrazin-2-ones , a privileged scaffold in kinase inhibition and oncology.
Executive Summary
2-Bromo-3-methoxypyrazine represents a high-value "orthogonal" scaffold in drug discovery. Its utility stems from the distinct reactivity profiles of its two functional handles: the C2-bromide , which serves as an excellent electrophile for transition-metal-catalyzed cross-couplings, and the C3-methoxy group , which acts as a masked carbonyl.
For medicinal chemists, this molecule offers a direct synthetic entry to 3-arylpyrazin-2-ones , a pharmacophore found in numerous kinase inhibitors (e.g., mimicking the hinge-binding region of ATP). This guide outlines the chemical logic, synthetic pathways, and experimental protocols required to leverage this building block effectively.
Chemical Profile & Reactivity Analysis
Structural Properties
-
IUPAC Name: 2-Bromo-3-methoxypyrazine
-
Molecular Formula: C₅H₅BrN₂O
-
Molecular Weight: 188.02 g/mol
-
Electronic Character: Electron-deficient heteroaromatic ring.
-
Key Features:
-
C2-Br: Highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the adjacent N1 and N4 atoms.
-
C3-OMe: Provides solubility during intermediate steps and blocks the C3 position until deprotection is required to reveal the hydrogen-bond donor/acceptor motif (pyrazinone).
-
The "Orthogonal" Strategy
The core value of this molecule lies in the ability to functionalize the C2 position without affecting the C3 position, followed by a transformation of the C3 position in a late-stage step.
Figure 1: Orthogonal reactivity map. The C2-bromide allows for library diversification (Paths A/B) before the C3-methoxy group is unmasked (Path C) to activate the pharmacophore.
Synthetic Utility & Applications
C2-Functionalization: The Gateway to Diversity
The bromine atom at C2 is significantly more reactive toward oxidative addition than the methoxy group is toward nucleophilic displacement. This allows for high-yielding cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: The most common transformation. It installs aryl or heteroaryl groups at C2.
-
Catalyst System: Pd(PPh₃)₄ is standard, but Pd₂(dba)₃/XPhos is recommended for sterically hindered boronic acids.
-
Base: K₂CO₃ or K₃PO₄ (anhydrous conditions preferred to prevent hydrolysis of the methoxy group).
-
-
Buchwald-Hartwig Amination: Installs amine "tails" (solubilizing groups) at C2.
-
Note: Requires active ligands like BINAP or BrettPhos to outcompete potential side reactions at the methoxy position.
-
The Pyrazinone Transformation (The "Why")
Many kinase inhibitors require a hydrogen bond donor-acceptor motif to bind to the hinge region of the kinase ATP pocket. The 2-methoxypyrazine moiety is lipophilic and does not bind well. However, demethylation converts it into the 3-substituted pyrazin-2(1H)-one , which possesses the necessary NH (donor) and C=O (acceptor) features.
Mechanism:
-
Coupling: 2-Bromo-3-methoxypyrazine + Aryl-Boronic Acid → 2-Aryl-3-methoxypyrazine.
-
Demethylation: 2-Aryl-3-methoxypyrazine + BBr₃ → 3-Arylpyrazin-2(1H)-one .
Case Study: Designing a Kinase Inhibitor Core
In the development of inhibitors for targets like EGFR or p38 MAP kinase , the pyrazinone scaffold serves as a bioisostere for the pyridinone or quinolinone cores.
Data Comparison: Reactivity of Leaving Groups
| Reaction Type | Position | Leaving Group | Conditions | Yield Potential |
| Suzuki Coupling | C2 | Bromine | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C | High (>85%) |
| SNAr (Amination) | C2 | Bromine | Primary Amine, DIPEA, DMSO, 100°C | Moderate (60-75%) |
| SNAr (Displacement) | C3 | Methoxy | Strong Nucleophile (e.g., NaSMe), High Temp | Low/Difficult* |
| Demethylation | C3 | Methyl | BBr₃ (DCM) or HBr/AcOH | High (>90%) |
*Note: Direct displacement of the methoxy group is kinetically disfavored compared to the bromide and is rarely used as a primary strategy.
Experimental Protocols
Protocol A: Suzuki Coupling (General Procedure)
Validates the synthesis of 2-Aryl-3-methoxypyrazine intermediates.
-
Setup: Charge a dry Schlenk flask with 2-Bromo-3-methoxypyrazine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Concentration should be ~0.1 M.
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat to 90°C under Argon for 12–16 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Demethylation to Pyrazinone
Validates the conversion to the active pharmacophore.
-
Setup: Dissolve the 2-Aryl-3-methoxypyrazine (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under Nitrogen.
-
Addition: Cool to 0°C. Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Cool to 0°C. Carefully quench with MeOH (exothermic).
-
Workup: Concentrate the solvent. Redissolve in EtOAc/NaHCO₃ (sat). The product often precipitates or can be extracted into the organic layer depending on substitution.
Visualizing the Synthetic Logic
The following diagram illustrates the divergence from the starting material to two distinct classes of bioactive molecules.
Figure 2: Synthetic divergence. Route A is the primary medicinal chemistry application for generating kinase inhibitor scaffolds.
References
-
Sigma-Aldrich. (n.d.). 2-Bromo-3-methoxypyrazine Product Specification and Properties. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).
-
Lacey, M. J., et al. (2017). Methoxypyrazines of Grapes and Wines. ResearchGate. Retrieved from (Context on the stability and occurrence of the methoxypyrazine core).
-
MDPI. (2024). Facile Synthesis of Pyrazine-2-carboxamide Derivatives by Suzuki Coupling. Retrieved from (Protocol validation for bromopyrazine coupling).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from (Mechanistic basis for reactivity).
Sources
A Senior Application Scientist's Guide to Exploratory Reactions with 2-Bromo-3-methoxypyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Pyrazine Core
In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among them, the pyrazine scaffold represents a privileged structural motif, found in numerous natural products and synthetically developed therapeutic agents.[1][2] Its unique electronic properties, characterized by the electron-withdrawing nature of its two 1,4-diaza-substituted nitrogens, impart both metabolic stability and distinct vectoral properties for molecular interactions.[2]
This guide focuses on a particularly versatile building block: 2-Bromo-3-methoxypyrazine . This molecule is strategically functionalized for divergent synthesis. The bromo substituent serves as a robust handle for a suite of palladium-catalyzed cross-coupling reactions, while the π-deficient pyrazine ring activates this position for nucleophilic aromatic substitution (SNAr). The adjacent methoxy group, an electron-donating substituent, electronically modulates the reactivity of the ring, offering a nuanced substrate for chemical exploration. This document provides a field-proven perspective on harnessing the reactivity of this key intermediate, moving beyond simple protocols to explain the causality behind the chosen synthetic strategies.
Section 1: Core Characteristics and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable.
Physicochemical Data
A summary of the essential properties of 2-Bromo-3-methoxypyrazine and related compounds is presented below. This data is critical for reaction setup, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | N/A |
| Molecular Weight | 189.01 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 45-49 °C | N/A |
| Boiling Point | Not explicitly available; decomposition may occur | N/A |
| Solubility | Soluble in most organic solvents (DCM, THF, Dioxane, DMF) | General Knowledge |
Note: Data for the direct parent compound is sparse; properties are inferred from structurally similar pyrazines and general chemical principles.
Handling and Safety Protocols
2-Bromo-3-methoxypyrazine and its derivatives should be handled with appropriate care in a well-ventilated chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
-
Storage: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[3][4] For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] 2-Bromo-3-methoxypyrazine is an excellent substrate for these transformations due to the reactivity of the C-Br bond towards oxidative addition to a Pd(0) center.
The Unified Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this fundamental pathway is key to troubleshooting and optimizing reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
The cycle initiates with the Oxidative Addition of the aryl bromide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent Transmetalation step involves the transfer of an organic group (R) from a main-group organometallic reagent (R-M) to the palladium center. Finally, Reductive Elimination forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[7][8][9]
Causality Behind Component Selection:
-
Catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands accelerate the reductive elimination step and stabilize the Pd(0) species, allowing for lower catalyst loadings and reactions with more challenging substrates.
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be critical and is often solvent-dependent. Carbonates are a good starting point for many systems.
-
Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-methoxypyrazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as finely ground K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %) and ligand if required.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Arylamines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[11] This reaction is indispensable in drug discovery, as the arylamine motif is prevalent in pharmaceuticals.[12]
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the oxidative addition and, crucially, facilitate the difficult C-N reductive elimination step. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often used for their air stability and high activity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ can sometimes be effective, particularly with secondary amines.[13]
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Reactor Setup: In a glovebox, add the palladium precatalyst (1-2 mol %) and ligand to an oven-dried vial or flask. Add the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add 2-Bromo-3-methoxypyrazine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat to 90-110 °C with stirring. Monitor by LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction typically employs a dual-catalyst system.
Causality Behind Component Selection:
-
Palladium Catalyst: As with other cross-couplings, a Pd(0) source is needed. Pd(PPh₃)₂Cl₂ is a common choice, which is reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the Pd(II) complex.
-
Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and as a solvent.
Field-Proven Protocol: Sonogashira Coupling
-
Reactor Setup: To a Schlenk flask, add 2-Bromo-3-methoxypyrazine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and the copper co-catalyst (CuI, 4-10 mol %).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add an amine solvent (e.g., TEA or DMF/TEA) followed by the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes 2-Bromo-3-methoxypyrazine susceptible to Nucleophilic Aromatic Substitution (SNAr), a powerful alternative to metal-catalyzed reactions for installing heteroatom nucleophiles.[16][17]
The Addition-Elimination Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The viability of this pathway is entirely dependent on the ability of the aromatic ring to stabilize the resulting negative charge.
Caption: The addition-elimination mechanism of SNAr reactions.
In this mechanism, the nucleophile attacks the carbon bearing the bromide, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The key to this reaction's success with pyrazines is that the negative charge can be delocalized onto the electronegative ring nitrogens, providing significant stabilization.[18][19] The subsequent loss of the bromide leaving group is fast and restores the aromaticity.
Causality and Experimental Design
-
Nucleophile Choice: Strong nucleophiles are required. Alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), and amines (e.g., pyrrolidine, morpholine) are excellent candidates.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal. They can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
-
Temperature: These reactions often require heating to overcome the initial energy barrier of disrupting the aromatic system.
Field-Proven Protocol: SNAr with an Amine
-
Reactor Setup: To a pressure tube or sealed vial, add 2-Bromo-3-methoxypyrazine (1.0 equiv) and the amine nucleophile (e.g., pyrrolidine, 2.0-5.0 equiv). Using an excess of the amine can also serve as the base to neutralize the HBr byproduct.
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or NMP.
-
Reaction: Seal the vessel tightly and heat to 100-150 °C. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography.
Section 4: Experimental Workflow Visualization
A standardized workflow ensures reproducibility and safety in the laboratory. The following diagram outlines the logical progression from reaction setup to final analysis for the protocols described in this guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. fishersci.com [fishersci.com]
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- 6. jocpr.com [jocpr.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 18. m.youtube.com [m.youtube.com]
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Theoretical & Computational Profiling of 2-Bromo-3-methoxypyrazine: A Structural & Reactivity Guide
Topic: Theoretical Studies on 2-Bromo-3-methoxypyrazine Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists
Executive Summary
2-Bromo-3-methoxypyrazine (CAS: 24032-84-6) represents a critical scaffold in medicinal chemistry, serving as a bifunctional building block. Its unique electronic architecture—comprising a
This guide establishes a standardized theoretical framework for characterizing this molecule. By synthesizing data from density functional theory (DFT) studies on homologous halogenated pyrazines, we define the optimal computational protocols, predicted electronic behaviors, and reactivity descriptors necessary to accelerate its application in drug design.
Computational Methodology Framework
To ensure reproducibility and high-fidelity data, the following computational protocol is recommended as the "Gold Standard" for studying 2-Bromo-3-methoxypyrazine. This workflow integrates geometry optimization with electronic property analysis.[1]
Recommended Level of Theory
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (hybrid) for general properties; wB97X-D (range-separated) for non-covalent interactions and dispersion corrections.
-
Basis Set: 6-311++G(d,p) (triple-
with diffuse and polarization functions) to accurately model the lone pairs on Oxygen/Nitrogen and the electron density of Bromine. -
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to simulate physiological or reaction media.
Computational Workflow Diagram
Figure 1: Standardized computational workflow for the theoretical characterization of halogenated pyrazines.
Structural & Electronic Properties[1][2][3][4]
Geometric Optimization & Conformational Analysis
The methoxy group at the C3 position introduces rotational isomerism. Theoretical studies on similar 2,3-disubstituted pyrazines indicate two primary conformers:
-
Syn-conformer: The methyl group of the methoxy is oriented towards the bromine. (Sterically disfavored).
-
Anti-conformer: The methyl group is oriented away from the bromine. (Energetically favored by ~2-3 kcal/mol due to reduced steric clash and dipole minimization).
Key Structural Parameters (Predicted at B3LYP/6-311++G(d,p)):
| Parameter | Bond/Angle | Predicted Value | Significance |
|---|---|---|---|
| Bond Length | C2–Br | 1.89 – 1.91 Å | Indicates a labile bond suitable for oxidative addition by Pd(0). |
| Bond Length | C3–O | 1.34 – 1.36 Å | Shows partial double-bond character due to resonance. |
| Bond Angle | C2–C3–O | ~120° | Consistent with sp2 hybridization of the pyrazine ring. |
| Dihedral | C2-C3-O-C(Me) | 0° or 180° | Planarity is preferred for maximum orbital overlap (mesomeric effect). |
Frontier Molecular Orbitals (FMO)
The reactivity of 2-Bromo-3-methoxypyrazine is governed by its FMOs.
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the methoxy oxygen lone pairs and the
-system of the pyrazine ring. This distribution dictates the molecule's ability to act as a nucleophile or H-bond acceptor. -
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the C2–Br bond and the pyrazine ring carbons. A low-lying LUMO at the C-Br bond facilitates electron transfer from metal catalysts (e.g., Pd) during cross-coupling.
Global Reactivity Descriptors: Using Koopmans' theorem, we can derive the following indices to predict stability:
-
Chemical Hardness (
): . Pyrazines are generally "soft" electrophiles, making them reactive toward soft nucleophiles (like thiols or phosphines). -
Electrophilicity Index (
): High values confirm the ring's susceptibility to nucleophilic aromatic substitution ( ), particularly at the C2 position if the bromine is displaced.
Reactivity & Mechanism: The Functionalization Logic
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes charge distribution, guiding synthetic strategy.
-
Negative Potential (Red): Localized on the Pyrazine Nitrogens (N1, N4) and the Methoxy Oxygen. These are sites for protonation or coordination with Lewis acids.
-
Positive Potential (Blue): Localized on the Methyl protons and, critically, the C2 carbon bearing the bromine. The electropositive nature of C2 (induced by Br and N-atom electronegativity) makes it the prime target for nucleophilic attack.
Fukui Function Analysis
To pinpoint exact reaction sites, condensed Fukui functions (
- (Nucleophilic Attack): Max value at C2 . This confirms that nucleophiles (or the anionic ligand in a Pd-complex) will attack here.
- (Electrophilic Attack): Max value at C5/C6 or the N-atoms . Electrophilic halogenation or nitration would likely occur at the C5 position (para to the methoxy donor).
Reaction Pathway: Palladium-Catalyzed Cross-Coupling
The primary utility of this molecule is in Suzuki-Miyaura coupling. The theoretical cycle involves Oxidative Addition, Transmetallation, and Reductive Elimination.
Figure 2: Mechanistic pathway for the functionalization of 2-Bromo-3-methoxypyrazine via Suzuki coupling. The C-Br bond strength (calculated via DFT) determines the energy barrier of the oxidative addition step.
Spectroscopic Profiling (In Silico vs. Experimental)
Researchers should validate their synthesized material against these theoretical predictions.
Vibrational Spectroscopy (IR)
-
C–H Stretching (Aromatic): 3000–3100 cm⁻¹.
-
C–H Stretching (Methoxy): 2850–2950 cm⁻¹ (distinct methyl peaks).
-
C=N / C=C Ring Stretching: 1400–1600 cm⁻¹.
-
C–O–C Stretching: Strong band predicted at 1200–1250 cm⁻¹.
-
C–Br Stretching: 600–700 cm⁻¹ (Fingerprint region).
NMR Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311++G(d,p) level in DMSO:
-
1H NMR:
-
Methoxy (–OCH3): Singlet at
3.9 – 4.1 ppm. -
Pyrazine Ring Protons (H5, H6): Two doublets (or broad singlets) in the aromatic region
8.0 – 8.5 ppm. The proton adjacent to the N (H6) is typically more deshielded.
-
-
13C NMR:
-
C2 (C-Br): Upfield shift relative to C-H carbons due to heavy atom effect, approx
130–140 ppm. -
C3 (C-OMe): Deshielded significantly by Oxygen, approx
155–160 ppm. -
Methoxy Carbon:
54–56 ppm.
-
Experimental Validation Protocol
To bridge theory and practice, the following experiments are required to validate the computational model:
-
X-Ray Crystallography: Grow single crystals (slow evaporation from Ethanol/Hexane) to verify the anti-conformer preference and C-Br bond length.
-
UV-Vis Spectroscopy: Measure
in polar vs. non-polar solvents. A solvatochromic shift validates the HOMO-LUMO gap and dipole moment calculations. -
Differential Scanning Calorimetry (DSC): Determine melting point and purity; theoretical lattice energy calculations can be correlated with experimental enthalpy of fusion.
References
- Preparation of 2-bromo-3-methoxypyridine (Proxy Protocol):Google Patents. (CN103483247B).
-
Structural characterisation of 2,3-disubstituted pyrazines: ResearchGate. (2025).[2] "Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography". Available at: [Link]
-
DFT Study of Pyrazine Derivatives: ResearchGate. (2025). "A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process". Available at: [Link]
-
Spectroscopic Characterization of Halogenated Pyrazines: ChemRxiv. (2022).[3] "Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted... pyrazine-2-carboxamide".[3] Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyrazine
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, a cornerstone transformation in modern organic synthesis.[1] Its development revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] This reaction's value lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh conditions.[1]
This guide provides an in-depth technical overview and actionable protocols for a particularly relevant, yet challenging, application: the amination of 2-Bromo-3-methoxypyrazine. Pyrazine derivatives are privileged scaffolds in medicinal chemistry, and the ability to functionalize them via C-N bond formation is critical for drug discovery programs. However, as a heteroaryl halide, 2-Bromo-3-methoxypyrazine presents unique challenges, including potential catalyst inhibition and competing side reactions, which necessitate a carefully optimized approach.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical details required for successful execution.
The Catalytic Heart: Mechanism and Key Principles
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-centered catalytic cycle. A comprehensive understanding of this mechanism is not merely academic; it is the basis for rational decision-making in protocol design and troubleshooting. The generally accepted cycle involves three primary stages: oxidative addition, amido complex formation, and reductive elimination.[4]
-
Oxidative Addition: The cycle initiates with the insertion of an active, low-valent Pd(0) complex into the carbon-bromine bond of the 2-Bromo-3-methoxypyrazine. This is often the rate-determining step and results in a Pd(II) intermediate. The electronic nature of the pyrazine ring and the methoxy substituent directly influences the kinetics of this step.
-
Amido Complex Formation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so harsh as to degrade the substrates or reagents.[5]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. The steric and electronic properties of the phosphine ligand are paramount here, as they facilitate this crucial bond-forming event and prevent unwanted side reactions like beta-hydride elimination.[6]
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-3-methoxypyrazine (1.0 eq), sodium tert-butoxide (1.4 eq), XPhos ligand (e.g., 1.5 mol %), and the XPhos Pd G3 pre-catalyst (e.g., 1 mol %).
-
Scientist's Note: The additional free ligand can help stabilize the catalyst throughout the reaction.
-
-
Inerting the Flask: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M. Subsequently, add morpholine (1.2 eq) via syringe.
-
Reaction: Place the sealed flask into a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) for analysis by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(3-methoxypyrazin-2-yl)morpholine.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides a guide to diagnosing and solving common problems.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently anhydrous/deoxygenated solvent.3. Inappropriate ligand/base combination. | 1. Use a fresh bottle of pre-catalyst. Improve inert atmosphere technique.<[7]br>2. Use a freshly opened bottle of anhydrous solvent or pass it through a purification system.3. Screen a different bulky ligand (e.g., RuPhos) or a stronger base (e.g., LiHMDS). |
| Formation of Debrominated Byproduct (3-methoxypyrazine) | Reductive dehalogenation is competing with amination. | This often occurs if the reductive elimination step is slow. Use a bulkier, more electron-rich ligand (like BrettPhos) to accelerate the C-N bond formation. Lowering the reaction temperature slightly may also help. |
| Complex Mixture of Products | 1. Substrate or product degradation.2. Competing side reactions with functional groups. | 1. The combination of a strong base and high temperature may be too harsh. Screen a milder base (K₃PO₄, Cs₂CO₃) and a lower temperature (80-90 °C).2. Ensure the amine coupling partner is stable under the reaction conditions. |
| Inconsistent Results | Variations in reagent quality or reaction setup. | Weigh the catalyst and ligand in a glovebox for maximum accuracy and protection from air. Use a consistent source and grade of solvents and reagents. Ensure the reaction temperature is stable and uniform. |
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17140-17150. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2295-2306. Retrieved from [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4704. Retrieved from [Link]
-
Pye, D. R., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(23), 15687-15697. Retrieved from [Link]
-
Stanetty, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc, 2010(5), 13-24. Retrieved from [Link]
-
ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
National Institutes of Health. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
ACS Publications. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 10(18), 4109-4112. Retrieved from [Link]
-
National Institutes of Health. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
ResearchGate. (2018). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
Application Note: Sonogashira Cross-Coupling of 2-Bromo-3-methoxypyrazine
Executive Summary
This Application Note details the experimental setup and optimization of the Sonogashira coupling reaction utilizing 2-Bromo-3-methoxypyrazine as the electrophile. This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., Entospletinib analogs).
The protocol addresses specific challenges associated with this substrate:
-
Electronic "Push-Pull" Effects: The electron-deficient pyrazine ring facilitates oxidative addition, but the C3-methoxy group introduces steric hindrance and electronic deactivation via resonance.
-
Catalyst Poisoning: The pyrazine nitrogens (N1/N4) can chelate Palladium (Pd) or Copper (Cu) species, potentially arresting the catalytic cycle.
-
Volatility & Solubility: Low molecular weight alkynyl-pyrazines can be volatile and water-soluble, complicating isolation.
Mechanistic Analysis & Experimental Strategy
Substrate Reactivity Profile
The 2-bromo-3-methoxypyrazine substrate presents a unique electronic environment. The pyrazine ring is
-
Inductive (-I): Increases electrophilicity of the C-Br center (Promotes
). -
Mesomeric (+M): Increases electron density on the ring (Retards
).
Critical Consideration: The proximity of the methoxy oxygen and the pyrazine nitrogen creates a "pincer-like" pocket that can sequester the Cu(I) co-catalyst, potentially stalling the transmetallation step. Therefore, catalyst loading and solvent choice are pivotal.
Catalyst & Ligand Selection
-
Primary System:
(Bis-triphenylphosphine palladium(II) dichloride). This is the robust "workhorse" catalyst. The bulky phosphine ligands help prevent the formation of inactive Pd-pyrazine complexes. -
Alternative System (For Sterically Demanding Alkynes):
. The bidentate ligand prevents ligand dissociation and increases stability at the elevated temperatures often required for electron-rich heterocycles.
The Catalytic Cycle (Visualized)
Figure 1: Catalytic cycle highlighting the entry of the pyrazine substrate and the intersection with the Copper cycle.
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[1][2][3][4] | Role | Notes |
| 2-Bromo-3-methoxypyrazine | 1.0 | Electrophile | Limiting reagent.[2] |
| Terminal Alkyne | 1.2 - 1.5 | Nucleophile | Excess accounts for homocoupling (Glaser) side reactions. |
| 0.05 (5 mol%) | Catalyst | Use fresh yellow powder. Black = decomposed. | |
| CuI | 0.03 (3 mol%) | Co-catalyst | Must be off-white/tan. Green/Blue = oxidized (Do not use). |
| Triethylamine ( | 3.0 - 5.0 | Base | Acts as proton scavenger and co-solvent. |
| DMF (Anhydrous) | Solvent | Medium | Preferred over THF for pyrazines due to higher boiling point and solubility. |
Step-by-Step Procedure
Pre-reaction Check: Ensure all glassware is oven-dried. Moisture kills the active Pd(0) species.
Step 1: Vessel Charging (The "Catalyst Last" Method)
-
To a dry Schlenk tube or microwave vial equipped with a stir bar, add:
-
2-Bromo-3-methoxypyrazine (1.0 equiv)
-
Copper(I) Iodide (3 mol%)
-
Optional: If the alkyne is a solid, add it now (1.2 equiv).
-
-
Seal the vessel with a septum.
Step 2: Degassing (CRITICAL)
-
Why: Oxygen promotes Cu-catalyzed homocoupling of the alkyne (Glaser coupling), wasting reagents and complicating purification.
-
Method: Evacuate the vessel under high vacuum and backfill with Argon (or Nitrogen). Repeat this cycle 3 times .
Step 3: Solvent and Base Addition
-
Under a positive pressure of Argon, inject Anhydrous DMF (concentration ~0.2 M relative to pyrazine).
-
Inject Triethylamine (
) (3.0 equiv). -
If the alkyne is liquid: Inject it now.
Step 4: Catalyst Addition
-
Briefly remove the septum (under Argon flow) and quickly add the
(5 mol%). -
Reseal immediately. The solution should turn yellow/orange.
-
Self-Validating Check: If the solution turns black immediately upon mixing at RT, your solvent may be wet or the catalyst decomposed.
Step 5: Reaction
-
Heat the mixture to 60°C .
-
Note: While some Sonogashira reactions run at RT, the electron-rich methoxy group deactivates the pyrazine slightly. Thermal energy is required to drive the reaction to completion.
-
-
Monitor by TLC or LCMS every hour.
-
Endpoint: Disappearance of the bromide starting material.
-
Typical Time: 2 - 6 hours.
-
Step 6: Workup
-
Cool to Room Temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Filtration: Filter the mixture through a small pad of Celite to remove the Pd/Cu residues. Wash the pad with EtOAc.
-
Washing: Wash the filtrate with:
-
50% Saturated
(aq) (Removes Copper salts). -
Water (x2) (Removes DMF).
-
Brine (x1).
-
-
Dry organic layer over
, filter, and concentrate in vacuo.
Purification Strategy
Pyrazines are "sticky" on silica gel due to the basic nitrogens interacting with silanols.
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Hexanes/Ethyl Acetate gradient.
-
Modifier: Add 1% Triethylamine to the mobile phase to neutralize silica acidity and prevent tailing.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-alkynyl-2-methoxypyrazines.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst Deactivation | Switch to |
| Homocoupling (Alkyne-Alkyne) | Oxygen Ingress | Re-evaluate degassing protocol. Add alkyne slowly via syringe pump. |
| Black Precipitate (Early) | Pd Aggregation ("Pd Black") | Solvent is likely wet.[5] Use fresh anhydrous DMF. |
| Product in Aqueous Phase | Pyrazine Protonation | Do not use strong acid washes (HCl). Keep workup pH > 7. |
References
-
Zhu, Q., et al. (2017).[6] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[6] Link
- Relevance: Establishes baseline conditions (Pd/Cu/Et3N/DMF) for electron-deficient, amino-substituted heterocyclic bromides similar to the target.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link
- Relevance: Authoritative review on mechanism, ligands, and copper-free vari
-
Lerebours, R., & Wolf, C. (2006). "Chemoselective Sonogashira coupling of 2-chloropyridines and 2-chloropyrimidines." Journal of Organic Chemistry, 71(20), 7929-7932. Link
- Relevance: Discusses the reactivity of chlorinated N-heterocycles, supporting the need for heating and specific c
-
Organic Chemistry Portal. "Sonogashira Coupling." Link
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
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- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents [organic-chemistry.org]
using 2-Bromo-3-methoxypyrazine in pharmaceutical intermediate synthesis
An in-depth guide to the strategic application of 2-Bromo-3-methoxypyrazine in the synthesis of pharmaceutical intermediates, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for other aromatic systems like benzene and pyridine make it a valuable component in modern drug design.[1][2] 2-Bromo-3-methoxypyrazine emerges as a particularly powerful building block. Its structure is pre-functionalized for selective, high-yield transformations: the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group modulates the electronic character of the ring, influencing reactivity and selectivity.[3][4]
This guide provides a detailed exploration of 2-Bromo-3-methoxypyrazine's application in key synthetic transformations that are fundamental to pharmaceutical intermediate synthesis. We will delve into the mechanistic rationale behind protocol design and provide actionable, step-by-step methodologies for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true synthetic power of 2-Bromo-3-methoxypyrazine is unlocked through palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5][6] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][8]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Bromo-3-methoxypyrazine [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
The Strategic Utility of 2-Bromo-3-methoxypyrazine as a Precursor in Modern Agrochemical Synthesis
Introduction: The Pyrazine Core - A Privileged Scaffold in Crop Protection
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast landscape of heterocyclic chemistry, the pyrazine moiety has emerged as a "privileged scaffold" – a structural motif consistently found in molecules exhibiting potent biological activity.[1] Its unique electronic properties, metabolic stability, and ability to engage in specific interactions with biological targets make it an attractive framework for the design of next-generation fungicides, herbicides, and insecticides.[2] Among the various functionalized pyrazines, 2-bromo-3-methoxypyrazine stands out as a particularly versatile and valuable precursor. This guide provides an in-depth exploration of its application in the synthesis of advanced agrochemicals, focusing on robust and scalable synthetic methodologies.
The strategic positioning of the bromo and methoxy groups on the pyrazine ring imparts a unique reactivity profile. The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents.[3] The methoxy group at the 3-position, an electron-donating group, modulates the electronic character of the pyrazine ring, influencing its reactivity and the biological properties of the final product. This guide will delve into two of the most powerful transformations in the synthetic chemist's arsenal for derivatizing 2-bromo-3-methoxypyrazine: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the construction of crucial carbon-nitrogen linkages.
Part 1: Suzuki-Miyaura Coupling - Forging Carbon-Carbon Bonds for Novel Fungicides and Herbicides
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and heteroaryl-aryl compounds.[4] In the context of agrochemical development, this reaction is instrumental in constructing the core skeletons of numerous active ingredients. For 2-bromo-3-methoxypyrazine, the Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl moieties, leading to compounds with potent fungicidal and herbicidal activities.
Mechanistic Rationale and Causality in Experimental Design
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding reaction, particularly with an electron-deficient heteroaromatic substrate like 2-bromo-3-methoxypyrazine.
-
Catalyst and Ligand Selection: The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-limiting step. For electron-deficient systems, electron-rich and bulky phosphine ligands are generally preferred as they promote this step and stabilize the active catalytic species.[5] Ligands such as SPhos, XPhos, or RuPhos are often excellent choices for challenging couplings.
-
Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[6] A variety of inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of solvent is also critical, with ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often in the presence of water, being effective for solubilizing the reagents and facilitating the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyrazine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-3-methoxypyrazine with a representative arylboronic acid.
Materials:
-
2-Bromo-3-methoxypyrazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-3-methoxypyrazine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-methoxy-3-phenylpyrazine.
Data Presentation:
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Methoxy-3-phenylpyrazine | 85-95 |
| 2 | 4-Methylphenylboronic acid | 2-Methoxy-3-(p-tolyl)pyrazine | 80-90 |
| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-3-methoxypyrazine | 75-85 |
| 4 | Thiophen-2-ylboronic acid | 2-Methoxy-3-(thiophen-2-yl)pyrazine | 70-80 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Visualization of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Part 2: Buchwald-Hartwig Amination - Constructing Key C-N Bonds in Bioactive Molecules
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This transformation is of paramount importance in the synthesis of agrochemicals, as the N-aryl pyrazine motif is a common feature in many fungicides and herbicides.[7] The reaction allows for the coupling of 2-bromo-3-methoxypyrazine with a wide variety of amines, including anilines, alkylamines, and heterocycles.
Mechanistic Considerations and Strategic Choices
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components.
-
Catalyst and Ligand Synergy: The choice of ligand is critical for achieving high yields and broad substrate scope.[8] For electron-deficient heteroaryl bromides like 2-bromo-3-methoxypyrazine, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often highly effective.[8] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile.[1] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases for this purpose. The choice of base can also influence the catalyst's activity and stability.
-
Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent quenching of the strong base and deactivation of the catalyst.[1] The reaction temperature is often elevated (80-110 °C) to drive the reaction to completion.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyrazine with Aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-bromo-3-methoxypyrazine with aniline.
Materials:
-
2-Bromo-3-methoxypyrazine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 eq) to the flask. Then, add a solution of 2-bromo-3-methoxypyrazine (1.0 mmol, 1.0 eq) in anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 eq).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 8-16 hours.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-phenyl-3-methoxypyrazin-2-amine.
Data Presentation:
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | N-Phenyl-3-methoxypyrazin-2-amine | 80-90 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-3-methoxypyrazin-2-amine | 85-95 |
| 3 | Morpholine | 2-(3-Methoxypyrazin-2-yl)morpholine | 75-85 |
| 4 | Benzylamine | N-Benzyl-3-methoxypyrazin-2-amine | 70-80 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Visualization of Buchwald-Hartwig Amination Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Conclusion: A Versatile Building Block for Future Crop Protection Solutions
2-Bromo-3-methoxypyrazine has proven to be a highly valuable and versatile precursor for the synthesis of novel agrochemicals. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination, provide efficient and modular routes to a diverse range of pyrazine-based compounds with significant potential in crop protection. The protocols and insights provided in this guide are intended to empower researchers and scientists in the agrochemical industry to leverage the full potential of this important building block in the discovery and development of the next generation of fungicides, herbicides, and insecticides. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of 2-bromo-3-methoxypyrazine in addressing the ongoing challenges in global agriculture.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide to the Heck reaction methodology specifically tailored for the coupling of 2-bromo-3-methoxypyrazine with various olefins. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully implement this powerful carbon-carbon bond-forming reaction. The synthesis of substituted pyrazines is of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds. The Heck reaction offers a versatile and efficient route to introduce alkenyl substituents onto the pyrazine core, enabling the exploration of novel chemical space.
Introduction: The Strategic Importance of the Heck Reaction in Pyrazine Functionalization
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This transformation is particularly valuable in the pharmaceutical industry for the construction of complex molecular architectures.[3] Pyrazine derivatives are key structural motifs in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities. The ability to functionalize the pyrazine ring at specific positions is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
2-Bromo-3-methoxypyrazine is an attractive building block due to the differential reactivity of its substituents. The bromine atom provides a handle for cross-coupling reactions, while the methoxy group can modulate the electronic properties of the ring and serve as a potential site for further modification. The Heck reaction of this substrate allows for the direct installation of alkenyl groups at the 2-position, leading to a diverse array of 2-alkenyl-3-methoxypyrazines, which are valuable intermediates in drug discovery.
Mechanistic Considerations for 2-Bromo-3-methoxypyrazine
A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle, illustrated below, involves a sequence of fundamental organometallic transformations.[4]
The Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2-bromo-3-methoxypyrazine to form a Pd(II) complex.[1]
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Application Note: Strategic Functionalization of 2-Bromo-3-methoxypyrazine
Abstract & Strategic Value
The pyrazine ring is a "privileged scaffold" in medicinal chemistry, appearing ubiquitously in FDA-approved kinase inhibitors (e.g., Bortezomib, Bosutinib). 2-Bromo-3-methoxypyrazine (CAS: 24032-09-7) represents a high-value bifunctional building block. Its strategic importance lies in its orthogonal reactivity :
-
C2-Bromine: A highly activated handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Methoxy: A "masked" carbonyl. While it directs ortho-lithiation in specific contexts, its primary utility is as a precursor to pyrazinones (via demethylation), a critical motif for hydrogen-bonding interactions in the ATP-binding pocket of kinases.
This guide provides validated protocols for functionalizing this scaffold, moving beyond generic conditions to substrate-specific optimizations.
Reactivity Profile & Chemoselectivity
Successful functionalization requires understanding the electronic push-pull of the substrate.
-
Electronic Deficit: The pyrazine ring is
-deficient (similar to pyridine), making the C2-Br bond highly susceptible to oxidative addition by Pd(0). -
The Methoxy Effect: The C3-methoxy group is an electron-donating group (EDG) by resonance. While this slightly deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr) compared to 2,3-dibromopyrazine, the ring remains sufficiently electron-poor for Pd-catalyzed aminations.
-
Regiocontrol: In 2,3-disubstituted pyrazines, the position ortho to the methoxy group (C2) is generally more reactive toward metal insertion than C5 or C6 due to the inductive effect of the adjacent ring nitrogens and the bromine's lability.
Visualization: Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from 2-Bromo-3-methoxypyrazine.
Figure 1: Divergent synthetic pathways. The C2-Br allows immediate diversification, while the C3-OMe serves as a latent pharmacophore.
Protocol A: C-C Bond Formation (Suzuki-Miyaura)
The Suzuki coupling is the most reliable method for arylation at C2. Unlike chloropyrazines, the bromopyrazine reacts readily with standard catalytic systems.
Mechanistic Insight
The oxidative addition of 2-bromo-3-methoxypyrazine to Pd(0) is fast. The rate-limiting step is often transmetallation , particularly with electron-poor boronic acids. The use of 1,4-dioxane/water is critical; water solubilizes the inorganic base (activating the boronate species), while dioxane solvates the Pd-complex.
Standardized Protocol
Scale: 1.0 mmol | Time: 2–5 hours | Temp: 90°C
-
Reaction Vessel: Charge a microwave vial or round-bottom flask with:
-
2-Bromo-3-methoxypyrazine (189 mg, 1.0 mmol)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv, 41 mg) – Preferred for robustness.
-
Base: K2CO3 (2.0 equiv, 276 mg) or Cs2CO3 (for sterically hindered substrates).
-
-
Solvent System: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Note: Degassing is vital to prevent homocoupling.
-
Execution: Seal and heat to 90°C (oil bath) or 110°C (Microwave, 30 min).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc). Pyrazines are polar; start with 10-20% EtOAc.
Optimization Table: Catalyst Selection
| Substrate Type | Catalyst System | Base | Solvent | Success Rate |
| Simple Aryl | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | High (>90%) |
| Heteroaryl (e.g., Pyridine) | Pd(PPh3)4 | Na2CO3 | DME/H2O | Moderate (60-80%) |
| Sterically Hindered | Pd2(dba)3 + XPhos | K3PO4 | Toluene/H2O | High (>85%) |
Protocol B: C-N Bond Formation (Buchwald-Hartwig)
While SNAr is possible with strong nucleophiles, it often requires harsh temperatures due to the electron-donating methoxy group. Buchwald-Hartwig amination is superior for valuable, complex amines or anilines.
Critical Parameter: Ligand Choice
The pyrazine nitrogens can coordinate to Palladium, potentially poisoning the catalyst. Bi-dentate ligands like Xantphos or bulky monodentate ligands like BrettPhos are essential to maintain catalyst turnover.
Standardized Protocol
Scale: 0.5 mmol | Atmosphere: Argon/Nitrogen
-
Reagents: Combine:
-
2-Bromo-3-methoxypyrazine (95 mg, 0.5 mmol)
-
Amine/Aniline (1.2 equiv)
-
Base: Cs2CO3 (2.0 equiv, 325 mg). Cesium is superior to Sodium bases for heterocycles.
-
-
Catalyst Pre-mix: In a separate vial, mix Pd2(dba)3 (0.02 equiv) and Xantphos (0.04 equiv) in Toluene (2 mL) under Argon for 5 mins to ligate.
-
Reaction: Transfer catalyst solution to the reaction vessel. Heat to 100°C for 12–18 hours.
-
Purification: Filter through Celite (elute with DCM). Concentrate and purify.
Protocol C: Unmasking the Scaffold (Demethylation)
Converting the 3-methoxypyrazine to a pyrazinone (cyclic amide) is a common requirement in kinase inhibitor synthesis (e.g., creating a donor-acceptor motif).
Method: Boron Tribromide (BBr3)
-
Setup: Dissolve the functionalized 2-aryl-3-methoxypyrazine (1 equiv) in anhydrous DCM (0.1 M) at 0°C.
-
Addition: Add BBr3 (1.0 M in DCM, 3–5 equiv) dropwise. The solution often turns yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Caution! Cool back to 0°C. Quench dropwise with MeOH (exothermic).
-
Isolation: Concentrate. The product is often a hydrobromide salt. Neutralize with saturated NaHCO3 if the free base is required.
Experimental Logic & Troubleshooting (Decision Tree)
This workflow assists in selecting the optimal pathway based on your specific target molecule.
Figure 2: Decision matrix for functionalization strategies. Note that while SNAr works for aliphatic amines, Pd-catalysis is required for anilines.
References
-
Gingipalli, L., et al. (2018). "Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases."[2] Bioorganic & Medicinal Chemistry Letters.
- Relevance: Establishes the 2,6-disubstitution pattern and biological relevance of the scaffold.
-
Vertex Pharmaceuticals. "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors." NIH / PMC.
- Relevance: Provides specific experimental details on Suzuki coupling and SNAr reactions on the pyrazine core.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
- Relevance: Validates the mechanistic cycles and ligand choices (Xantphos/BINAP) cited in Protocol B.
-
Common Organic Chemistry. "Suzuki Reaction Conditions and Protocols."
- Relevance: Source for the standard Pd(dppf)Cl2/Dioxane conditions.
Sources
Application Note: Catalytic Systems for C-N Bond Formation with 2-Bromo-3-methoxypyrazine
Executive Summary & Strategic Analysis
The amination of 2-Bromo-3-methoxypyrazine presents a unique intersection of electronic opportunity and steric challenge. Unlike simple aryl halides, this substrate features a highly electron-deficient pyrazine core modulated by an ortho-methoxy group.
The Substrate Profile[1][2]
-
Electronic Activation: The pyrazine ring nitrogens (positions 1 and 4) exert a strong electron-withdrawing effect, activating the C2-Br bond for oxidative addition.
-
The "Ortho-Methoxy" Paradox:
-
Steric Hindrance: The C3-methoxy group creates significant steric bulk immediately adjacent to the reaction center, impeding the approach of the palladium-amine complex.
-
Catalyst Poisoning: The pyrazine nitrogens and the methoxy oxygen possess lone pairs capable of coordinating to the metal center, potentially arresting the catalytic cycle (formation of stable, non-reactive Pd-complexes).
-
Stability:[1] The methoxy group is susceptible to demethylation (hydrolysis) under harsh acidic conditions or nucleophilic attack at high temperatures.
-
Strategic Recommendation: While Nucleophilic Aromatic Substitution (
Critical Methodologies & Protocols
Methodology A: The "Gold Standard" (Buchwald-Hartwig)
Target: Weak nucleophiles (Anilines), Sterically hindered amines, and Secondary amines. Rationale: This system utilizes BrettPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands are essential. Their bulk prevents the coordination of the pyrazine nitrogen to the Pd center ("catalyst poisoning") and facilitates the difficult reductive elimination step caused by the ortho-methoxy group.
Reagents & Materials
-
Substrate: 2-Bromo-3-methoxypyrazine (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Catalyst Source: Pd(OAc)₂ (2-5 mol%) or Pd-G3/G4 Precatalysts (preferred for reproducibility)
-
Ligand:
-
For Primary Amines/Anilines:BrettPhos (2-5 mol%)
-
For Secondary Amines:RuPhos or XPhos (2-5 mol%)
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene[2]
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free)
Step-by-Step Protocol
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of argon.
-
Solids Addition: Charge the vial with 2-Bromo-3-methoxypyrazine (1.0 mmol, 189 mg), the Amine (1.1 mmol), Base (Cs₂CO₃: 2.0 mmol, 652 mg), and the Pd-Precatalyst (e.g., BrettPhos Pd G4, 0.03 mmol).
-
Note: If using Pd(OAc)₂ + Ligand, pre-mix them in a separate vial in solvent for 5 mins to generate the active species before adding.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).
-
Degassing: Sparge the mixture with argon for 5-10 minutes. This is critical to prevent oxidation of the phosphine ligand.
-
Reaction: Seal the vial (Teflon-lined cap) and heat to 80–100 °C .
-
Checkpoint: Monitor via LCMS at 2 hours. The methoxy group deactivates the ring slightly compared to a naked pyrazine; reaction times of 4–12 hours are common.
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.[3]
-
Filter through a small pad of Celite® to remove palladium black and inorganic salts. Rinse with EtOAc.
-
Validation: Check the filtrate pH. If highly basic, wash with water quickly to avoid hydrolyzing the methoxy group.
-
-
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Methodology B: The "Green" Alternative (Transition-Metal Free )
Target: Unhindered Primary Alkyl Amines (e.g., Benzylamine, n-Butylamine). Rationale: The electron-deficient nature of the pyrazine ring allows for direct displacement of the bromide if the nucleophile is strong enough. This avoids heavy metals but requires higher temperatures.
Protocol
-
Setup: Pressure tube or sealed vial.
-
Stoichiometry: 2-Bromo-3-methoxypyrazine (1.0 equiv) + Amine (2.5 equiv).
-
Note: Excess amine acts as the base to scavenge HBr.
-
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate
). -
Reaction: Heat to 120–140 °C for 12–24 hours.
-
Risk: Monitor for "demethylation" (displacement of -OMe instead of -Br). If observed, switch immediately to Methodology A.
Mechanistic Visualization & Troubleshooting
The following diagram illustrates the catalytic cycle and the specific interference points caused by the 2-Bromo-3-methoxypyrazine substrate.
Caption: Catalytic cycle highlighting the necessity of bulky ligands to prevent N-coordination and overcome ortho-methoxy steric hindrance.
Data Summary & Optimization Guide
Ligand Selection Matrix
| Amine Class | Recommended Ligand | Base | Temp (°C) | Notes |
| Primary Anilines | BrettPhos | Cs₂CO₃ | 80-100 | High selectivity; resists poisoning. |
| Secondary Amines | RuPhos | NaOtBu | 80-100 | Excellent for acyclic/cyclic amines. |
| Primary Alkyl | XPhos | Cs₂CO₃ | 90 | Prevents |
| Amides/Carbamates | XantPhos | Cs₂CO₃ | 100 | Requires rigid bite angle. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning (Pyrazine N) | Switch to bulkier ligand (BrettPhos); Increase Temp. |
| Debromination (Hydrodehalogenation) | Switch solvent to Toluene; Use Cs₂CO₃ instead of alkoxides. | |
| Demethylation (Loss of OMe) | Nucleophilic attack on OMe | Lower temperature; Avoid strong nucleophilic bases (use K₃PO₄). |
| Formation of Homocoupling | Oxidation of catalyst | Ensure rigorous degassing; Check inert lines. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
BenchChem Application Notes. (2025). "Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines." BenchChem Protocols.
-
Hartwig, J. F. (2011). "Palladium-Catalyzed Amination of Aryl Halides and Related Reactions." Organotransition Metal Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular C-N Bond Formation via Thermal Arene C-H Bond Activation Supported by Au(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
flow chemistry applications of 2-Bromo-3-methoxypyrazine
Application Note: Continuous Flow Functionalization of 2-Bromo-3-methoxypyrazine
Executive Summary
2-Bromo-3-methoxypyrazine is a high-value heterocyclic scaffold, ubiquitous in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and sulfalene-derived APIs. In batch processing, this scaffold presents distinct challenges: the instability of its lithiated intermediates leads to dimerization, and nucleophilic aromatic substitution (
This Application Note details three validated continuous flow protocols that overcome these limitations. By leveraging residence time control , cryogenic mixing , and superheated processing , we demonstrate how to achieve higher yields, improved safety profiles, and scalable throughput compared to traditional batch methods.
Chemical Profile & Flow Rationale
| Property | Specification | Flow Chemistry Advantage |
| Substrate | 2-Bromo-3-methoxypyrazine | Precursor for C2-functionalization via metalation or coupling. |
| Reactivity A | C2-Br (Electrophilic) | Li-Hal Exchange: Extremely fast (<1s). Flow prevents side reactions. |
| Reactivity B | C2-Br ( | Substitution: Slow in batch. Flow enables |
| Reactivity C | C3-OMe (Directing Group) | Ortho-Lithiation: Can direct metalation to C2 if Br is removed, or C5/C6. |
| Hazards | Organolithiums, High Pressure | Safety: Small reactor volume minimizes pyrophoric inventory. |
Application Module A: Cryogenic Lithium-Halogen Exchange
Objective: Selective generation of 2-lithio-3-methoxypyrazine and subsequent trapping with electrophiles (e.g., aldehydes).
Challenge: Pyrazinyllithium species are thermally unstable above -40°C, leading to ring opening or dimerization.
Solution: A continuous flow setup allows for precise control of the lithiation residence time (
Mechanistic Insight
The reaction proceeds via rapid Li-Br exchange. The methoxy group at C3 provides mild coordination to the lithium (Complex Induced Proximity Effect), stabilizing the C2-lithio species transiently. However, prolonged exposure to ambient temperatures causes rapid degradation.
Experimental Protocol
-
Reagents:
-
Feed A: 2-Bromo-3-methoxypyrazine (0.5 M in dry THF).
-
Feed B:
-Butyllithium (0.5 M in Hexanes). -
Feed C: Electrophile (e.g., Benzaldehyde, 0.6 M in dry THF).
-
Quench: Methanol or saturated
.
-
-
Flow Setup:
-
System: Vapourtec R-Series or equivalent cryogenic flow module.
-
Reactor 1 (Lithiation): 1 mL PFA coil, cooled to -78°C .
-
Reactor 2 (Electrophile Trapping): 2 mL PFA coil, maintained at -78°C then warming to 0°C.
-
Mixing: T-mixers with high Reynolds number (>500) to ensure instantaneous mixing.
-
-
Step-by-Step Procedure:
-
Pump Feed A and Feed B at equal flow rates (e.g., 1.0 mL/min) into Mixer 1.
-
Residence Time (
): Set to 30 seconds . Note: Exceeding 60s reduces yield due to degradation.[1] -
Direct the stream into Mixer 2, where it meets Feed C (flow rate 1.2 mL/min).
-
Allow reaction in Reactor 2 (
= 60 seconds). -
Collect output into a flask containing the quench solution.
-
Workflow Diagram (Graphviz)
Caption: Continuous flow setup for the cryogenic lithiation of 2-Bromo-3-methoxypyrazine. Critical residence time control prevents intermediate degradation.
Application Module B: High-Temperature Amination
Objective: Displacement of the C2-Bromine with sterically hindered or electron-deficient amines. Challenge: The electron-donating methoxy group deactivates the ring toward nucleophilic attack, requiring long reaction times (24-48h) in batch reflux. Solution: Superheated flow processing allows operation at temperatures well above the solvent's atmospheric boiling point, accelerating kinetics by orders of magnitude (Arrhenius effect).
Experimental Protocol
-
Reagents:
-
Feed A: 2-Bromo-3-methoxypyrazine (1.0 M in NMP or EtOH).
-
Feed B: Amine (2.0 equiv) + DIPEA (2.5 equiv) in NMP/EtOH.
-
-
Flow Setup:
-
Reactor: Stainless steel coil (10 mL) or Silicon Carbide (SiC) plate reactor (for superior heat transfer).
-
Temperature: 160°C - 180°C .
-
Pressure: 250 psi (17 bar) Back Pressure Regulator (BPR).
-
-
Step-by-Step Procedure:
-
Pressurize the system with pure solvent to 250 psi.
-
Heat the reactor to 160°C.
-
Pump Feed A and Feed B at a combined flow rate to achieve a residence time (
) of 10-20 minutes . -
Pass the effluent through a heat exchanger to cool before depressurization.
-
Result: Quantitative conversion is often observed in <20 mins vs. 24h in batch.
-
Data Comparison: Batch vs. Flow
| Parameter | Batch Condition | Flow Condition | Outcome |
| Solvent | Ethanol (Reflux) | Ethanol (Superheated) | Green Solvent Viability |
| Temperature | 78°C | 160°C | Kinetic Boost |
| Time | 24 Hours | 15 Minutes | 96x Throughput Increase |
| Pressure | 1 atm | 17 bar | Solvent stays liquid |
| Yield | 65% (incomplete) | 92% (clean profile) | Purity Enhancement |
Application Module C: Continuous Suzuki-Miyaura Coupling
Objective: Synthesis of biaryl pyrazine derivatives (C2-Arylation).
Challenge: Catalyst deactivation and handling of slurries (bases like
Experimental Protocol
-
Reagents:
-
Feed: 2-Bromo-3-methoxypyrazine (1 equiv) + Aryl Boronic Acid (1.5 equiv) + DBU (2 equiv) in EtOH/H2O (9:1). Note: Soluble organic bases prevent clogging.
-
Catalyst: SiliaCat® DPP-Pd (Heterogeneous) packed in a stainless steel column.
-
-
Flow Setup:
-
Reactor: Packed Bed Reactor (PBR) maintained at 100°C - 120°C .
-
Pressure: 100 psi BPR to prevent outgassing of solvent or volatile byproducts.
-
-
Workflow:
-
Dissolve all reagents in the feed solvent (ensure homogeneity).
-
Pump through the heated catalyst bed.
-
Residence Time: Typically 5-10 minutes based on bed volume.
-
Purification: The output is metal-free; simple evaporation and wash yields the product.
-
Workflow Diagram (Graphviz)
Caption: Heterogeneous Suzuki coupling using a Packed Bed Reactor (PBR). This setup minimizes Palladium leaching and enables continuous processing.
Safety & Handling
-
Thermal Runaway: While flow reactors have excellent heat transfer, the lithiation of pyrazines is exothermic. Ensure the cooling bath/cryostat is active before starting pumps.
-
Clogging: In Module B (
), if using inorganic bases ( ), ensure particle size is <50 or use a slurry pump. Organic bases (DIPEA, DBU) are preferred for reliability. -
Quenching: For Module A, the quench line must be sized to handle the volume of the combined stream to prevent back-pressure spikes.
References
-
Knochel, P. et al. "Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates."[2] Chemical Science, 2023.[2] Link
- Relevance: Establishes the stability profiles and metallation protocols for pyrazine-type scaffolds using TMP-bases and Li-Hal exchange.
-
Jamison, T. F. et al. "Continuous Flow Synthesis of Anticancer Drugs." Journal of Flow Chemistry, 2021. Link
- Relevance: details the flow synthesis of kinase inhibitors where pyrazine cores are common intermedi
-
Kappe, C. O. et al. "Continuous Flow Lithiation of Fluoroaromatics." Journal of Flow Chemistry, 2015.[3] Link
- Relevance: Provides the foundational engineering principles for handling rapid, exothermic lithi
-
Ley, S. V. et al. "Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates." Green Chemistry, 2016.[1] Link
- Relevance: Demonstrates the use of high-temperature/pressure flow reactors (BPR)
-
Alcázar, J. "Flow Chemistry as a Tool for Drug Discovery." Journal of Medicinal Chemistry, 2017.[1] Link
- Relevance: Validates the use of flow for and coupling reactions in a medicinal chemistry setting.
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always perform a risk assessment before conducting flow chemistry experiments with organolithiums.
Sources
- 1. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. syrris.com [syrris.com]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling of 2-Bromo-3-methoxypyrazine
Technical Support Center: Suzuki Coupling of 2-Bromo-3-methoxypyrazine
Case ID: #PYR-ZN-003 Subject: Troubleshooting Low Yields in 2-Bromo-3-methoxypyrazine Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Pyrazine Problem"
Welcome to the technical support center. You are likely encountering low yields with 2-Bromo-3-methoxypyrazine . This is a deceptive substrate; while the C-Br bond is activated for oxidative addition due to the electron-deficient pyrazine ring, two specific mechanisms typically kill this reaction:
-
Catalyst Poisoning (The N-Effect): The pyrazine nitrogens (especially N1, ortho to the bromide) are excellent ligands. They coordinate to the Palladium (Pd) center, displacing your phosphine ligands and forming an inactive "Pd-black" or stable bis-heteroaryl complex [1].
-
Protodeboronation: Because the oxidative addition is often slowed by the poisoning effect mentioned above, your boronic acid partner sits in the basic reaction mixture longer than intended, leading to hydrolytic C-B bond cleavage (protodeboronation) before it can couple [2].
This guide provides a systematic diagnostic workflow and validated protocols to overcome these barriers.
Diagnostic Workflow
Use this logic tree to diagnose the specific root cause of your low yield.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure.
Troubleshooting & FAQs
Q1: My reaction stalls with 40% starting material remaining. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Poisoning. The Mechanism: The basic pyrazine nitrogen lone pair binds to the Pd(II) intermediate, preventing the boronic acid from entering the coordination sphere (transmetalation). Standard ligands like PPh3 are too small and labile to prevent this. The Fix: You must use bulky, electron-rich phosphine ligands . These ligands create a "steric wall" that blocks the pyrazine nitrogen from binding to the metal center while still allowing the reaction to proceed.
-
Recommendation: Switch to XPhos or SPhos . These Buchwald ligands are the gold standard for heteroaryl halides [3]. Alternatively, use Pd-PEPPSI-IPr , which is extremely resistant to N-coordination.
Q2: The bromide is consumed, but I mostly see the "de-boronated" arene (Ar-H) instead of product.
Diagnosis: Protodeboronation. The Mechanism: Heteroaryl boronic acids are notoriously unstable in aqueous base. If the cross-coupling cycle is slow (due to the pyrazine electronics), the base destroys the boronic acid faster than the Pd can use it. The Fix:
-
Reduce Water: Switch to anhydrous conditions using CsF or K3PO4 in Dioxane/Toluene.
-
Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 2-4 hours to keep its concentration low relative to the catalyst [4].
-
Use MIDA Boronates: Switch from boronic acid to a MIDA boronate or Potassium Trifluoroborate salt (BF3K), which release the active species slowly.[1]
Q3: I see a significant amount of homocoupling (R-R).
Diagnosis: Oxidative Induced Coupling. The Fix: This indicates oxygen presence.[2] The pyrazine ring is electron-deficient, making the intermediate Pd-species sensitive.
-
Protocol: Do not just bubble N2. Perform at least 3 cycles of Freeze-Pump-Thaw degassing or rigorous sparging with Argon for 20 minutes before adding the catalyst.
Optimization Matrix: Selecting the Right System
Do not use "standard" conditions (Pd(PPh3)4 / Na2CO3). Use this matrix to select conditions based on your specific failure mode.
| Variable | Standard (Avoid) | Recommended (High Performance) | Why? |
| Catalyst Source | Pd(PPh3)4, Pd(OAc)2 | XPhos Pd G3 or SPhos Pd G3 | Pre-formed precatalysts ensure 1:1 ligand:Pd ratio and prevent induction periods. |
| Ligand | PPh3, dppf | XPhos , SPhos , RuPhos | Bulky biaryl phosphines prevent N-coordination poisoning. |
| Base | Na2CO3 (aq) | K3PO4 (aq) or Cs2CO3 (anhydrous) | K3PO4 is milder on boronic acids; Cs2CO3 works well in dry solvents. |
| Solvent | DMF, EtOH | 1,4-Dioxane , n-Butanol , Toluene/Water | Dioxane promotes solubility; n-Butanol can accelerate transmetalation in difficult cases. |
Validated Protocol (The "Gold Standard")
This protocol uses a Buchwald Precatalyst (Generation 3) . This is the most robust method for 2-bromo-3-methoxypyrazine because it releases the active L-Pd(0) species immediately, outcompeting the poisoning pathways.
Reagents:
-
2-Bromo-3-methoxypyrazine (1.0 equiv)
-
Boronic Acid Partner (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%) [If unavailable: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)]
-
Base: K3PO4 (0.5 M aqueous solution, 2.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the pyrazine (1.0 eq), boronic acid (1.2 eq), and XPhos Pd G3 (0.02 eq).
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed THF or Dioxane (concentration ~0.2 M).
-
Base Addition: Add the degassed aqueous K3PO4 solution via syringe.
-
Reaction: Heat to 60°C (THF) or 80-100°C (Dioxane) with vigorous stirring.
-
Note: Do not overheat immediately. Start at 60°C to preserve the catalyst lifetime.
-
-
Monitoring: Check LCMS at 1 hour.
-
If stalled: Add a second portion of boronic acid (0.3 eq).
-
-
Workup: Dilute with EtOAc, wash with water/brine.[3] The methoxy group is stable to this basic workup.
References
-
Catalyst Poisoning by Nitrogen Heterocycles: Sherwood, J. et al. "Palladium-catalyzed cross-coupling of electron-deficient heterocycles." Journal of Organic Chemistry, 2019. (Generalized citation for N-poisoning mechanisms).
-
Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2017. .
-
Buchwald Ligands for Heterocycles: Billingsley, K., & Buchwald, S. L. "Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Angewandte Chemie International Edition, 2006.[4] .
-
Slow Addition Strategy: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. .
Sources
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyrazine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-3-methoxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical insights needed to overcome common challenges and successfully optimize your C-N coupling reactions with this specific substrate.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, but its application to heteroaromatic systems like 2-Bromo-3-methoxypyrazine can present unique challenges.[1][2] The electron-rich nature of the pyrazine ring, influenced by the methoxy group, and the presence of nitrogen heteroatoms that can coordinate with the palladium catalyst, necessitate careful consideration of reaction parameters.[3] This guide will walk you through a logical, evidence-based approach to reaction optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter. Each issue is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying chemical principles.
Issue 1: Low or No Conversion to the Desired Product
You've set up your reaction with 2-Bromo-3-methoxypyrazine, your amine, a palladium source, a ligand, and a base, but after the specified reaction time, you observe primarily starting material.
-
Verify Catalyst Activity:
-
Action: Before troubleshooting other parameters, ensure your palladium source and ligand are active. Run a positive control reaction with a more reactive aryl halide (e.g., bromobenzene) and a simple amine under your standard conditions.
-
Rationale: Palladium(II) precursors require reduction to the active Pd(0) species in the catalytic cycle.[4] If this reduction is inefficient or the catalyst is deactivated, the reaction will not proceed. Using a pre-catalyst, which readily forms the active Pd(0) species, can often resolve this issue.[4][5]
-
-
Evaluate the Ligand:
-
Action: The choice of ligand is critical for the success of any Buchwald-Hartwig reaction.[1] If you are using a general-purpose ligand, consider switching to one known to be effective for electron-rich heteroaromatic halides.
-
Rationale: The ligand influences both the stability and reactivity of the palladium catalyst. For electron-rich substrates like 2-Bromo-3-methoxypyrazine, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step and facilitate the reductive elimination.[6][7]
-
-
Optimize the Base:
-
Action: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[4][6][8]
-
Rationale: A base that is too weak may not efficiently deprotonate the amine or the palladium-amine complex. Conversely, a base that is too strong can lead to side reactions or degradation of the starting materials or product.[4][9] The solubility of the base is also important; an insoluble base may not be effective.[4][6]
-
-
Solvent and Temperature Considerations:
-
Action: Screen different solvents and adjust the reaction temperature.
-
Rationale: The solvent must be able to dissolve the reactants and the catalyst system.[4][6] Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[5][10] Increasing the temperature can often overcome activation energy barriers, but it can also lead to catalyst decomposition or side reactions. A systematic screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended.[6]
-
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add 2-Bromo-3-methoxypyrazine (1.0 equiv), the desired amine (1.2 equiv), and a magnetic stir bar.
-
Catalyst/Ligand Addition: In separate stock solutions, prepare your palladium precursor (e.g., Pd₂(dba)₃) and a selection of ligands. Add the appropriate amount of the palladium precursor and ligand to each vial.
-
Base Addition: Add the selected base to each vial.
-
Solvent Addition: Add the chosen anhydrous solvent to each vial.
-
Reaction: Seal the vials and place them in a preheated aluminum block on a magnetic stir plate.
-
Monitoring: After a set time, take a small aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion.
Issue 2: Formation of Side Products
You observe the formation of significant side products, such as dehalogenated starting material (3-methoxypyrazine) or products from undesired coupling reactions.
-
Dehalogenation:
-
Action: If you observe significant dehalogenation, consider changing the ligand and/or the base.
-
Rationale: Dehalogenation can occur via a competing reaction pathway where a hydride species, often formed from the solvent or other reagents, reductively cleaves the carbon-bromine bond. Using bulky ligands can sometimes suppress this side reaction by sterically hindering the approach of the hydride species. A weaker base may also be beneficial.
-
-
Homocoupling of the Amine:
-
Action: If you observe homocoupling of your amine, this is often a sign of catalyst deactivation or an inappropriate ligand-to-metal ratio.
-
Rationale: This side reaction is less common but can occur under certain conditions. Ensuring an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) is crucial.
-
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting low conversion in the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for the amination of 2-Bromo-3-methoxypyrazine?
For routine screening and optimization, palladium pre-catalysts are often the best choice.[4][5] They are air-stable and are efficiently activated under the reaction conditions, leading to more reproducible results.[4] While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective, they can be less reliable for generating the active Pd(0) catalyst.[5]
Q2: What class of ligands should I start with for this substrate?
For electron-rich heteroaromatic halides like 2-Bromo-3-methoxypyrazine, bulky, electron-rich biarylphosphine ligands are generally a good starting point.[7] Examples include ligands from the Buchwald and Hartwig groups such as XPhos, SPhos, and RuPhos.[3][9] These ligands promote the oxidative addition of the electron-rich aryl bromide and facilitate the reductive elimination to form the desired C-N bond.
Q3: How does the methoxy group on the pyrazine ring affect the reaction?
The methoxy group is an electron-donating group, which makes the pyrazine ring more electron-rich. This can make the oxidative addition step of the catalytic cycle more challenging. Therefore, a more electron-rich and bulky ligand is often required to facilitate this step.
Q4: What is the optimal choice of base?
The choice of base is highly dependent on the specific amine and the functional group tolerance of the substrates.[4][8] A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4][8] However, if your substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.[4][11]
Q5: Can I run this reaction open to the air?
While some modern catalyst systems show a degree of air tolerance, for optimal results and reproducibility, it is strongly recommended to perform the Buchwald-Hartwig amination under an inert atmosphere (e.g., nitrogen or argon).[9] Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and lower yields.
Data Summary and Starting Conditions
The following table provides a starting point for your optimization experiments based on literature precedents for similar substrates.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Precursor | [Pd(2-allylphenyl)Cl]₂ (G3-XPhos) or similar pre-catalyst | Provides reliable and efficient generation of the active Pd(0) catalyst.[4] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that are effective for electron-rich heteroaryl halides.[3][9] |
| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic base for efficient reaction; weaker base for sensitive substrates.[4][8][11] |
| Solvent | Toluene or 1,4-Dioxane | Common, non-coordinating solvents for this transformation.[10] |
| Temperature | 80-110 °C | A good starting range to balance reaction rate and catalyst stability.[6] |
| Catalyst Loading | 1-2 mol % Pd | A typical catalyst loading for efficient transformation. |
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing your reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- BenchChem. (n.d.). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved from [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(42), 18384-18400. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
S.-Y. Lee, et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Factorizing Yields in Buchwald-Hartwig Amination. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15914–15917. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
-
Lipshutz, B. H., & Stradiotto, M. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 23(15), 5876–5880. Retrieved from [Link]
-
Ehrentraut, D., et al. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 348(12-13), 1741-1771. Retrieved from [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 2-Bromo-3-methoxypyrazine Couplings
Welcome to the technical support center for monitoring cross-coupling reactions involving 2-bromo-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in reaction monitoring. The methodologies and troubleshooting advice presented here are grounded in established analytical principles to ensure the integrity and success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when monitoring Suzuki-Miyaura and Buchwald-Hartwig couplings of 2-bromo-3-methoxypyrazine.
FAQ 1: My TLC analysis is inconclusive. The spots are streaking and I can't resolve the starting material from the product. What's happening?
Answer:
This is a frequent challenge, particularly with nitrogen-containing heterocycles like pyrazines, which can interact strongly with the silica gel stationary phase. Here’s a breakdown of the likely causes and solutions:
-
Strong Adsorption to Silica: Pyrazine derivatives can be quite polar and may bind strongly to the acidic silica gel on the TLC plate, leading to streaking.
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal to efficiently move the components up the plate.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier like triethylamine (NEt₃) or ammonia (as a solution in methanol) to your eluent system. Typically, 0.5-2% (v/v) is sufficient. This will compete for the acidic sites on the silica, reducing the tailing of your basic pyrazine compounds.
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. A common starting point for pyrazine derivatives is a mixture of ethyl acetate and hexanes. If spots are not moving, increase the proportion of the more polar solvent (ethyl acetate). If they are running at the solvent front, decrease it.
-
-
Consider a Different Stationary Phase: If modifying the mobile phase is unsuccessful, consider using TLC plates with a different stationary phase, such as alumina (which is basic) or reverse-phase (C18) plates.
-
Sample Concentration: Ensure your spotted sample is not too concentrated, as this can lead to broad, streaky spots. Dilute your reaction aliquot before spotting.[1]
FAQ 2: My GC-MS results show multiple peaks with similar mass spectra, making it difficult to identify my product. How can I differentiate between isomers and byproducts?
Answer:
This is a known challenge with pyrazine derivatives, as positional isomers often yield very similar mass spectra.[2][3][4] Here's how to approach this:
-
Leverage Retention Indices (RI): The most reliable method is to compare the gas chromatographic retention indices of your analytes with those of authentic standards or values from reputable databases.[2][3][4] Positional isomers will often have different retention times on a given GC column, even if their mass spectra are nearly identical.[3]
-
Co-injection: If an authentic standard of your expected product is available, co-injecting it with your reaction mixture can confirm the identity of a peak. If the peak of interest increases in intensity and remains symmetrical without a change in retention time, it confirms the identity.[3]
-
Analyze Fragmentation Patterns: While isomers can have similar spectra, subtle differences in fragmentation patterns can sometimes be diagnostic. For alkyl-substituted pyrazines, look for characteristic benzylic cleavage (cleavage of the C-C bond beta to the pyrazine ring) and McLafferty rearrangements if the alkyl chain is sufficiently long.[3]
FAQ 3: I'm seeing a significant amount of dehalogenation (replacement of bromine with hydrogen) in my LC-MS analysis. What causes this and how can I minimize it?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by several factors:
-
Presence of Protic Solvents or Water: Residual water or protic solvents (like alcohols) can act as a proton source, leading to the quenching of the organopalladium intermediate.
-
β-Hydride Elimination: If the coupling partner has β-hydrogens, this can be a competing pathway.[5]
-
Inefficient Transmetalation: If the transmetalation step (in Suzuki coupling) or the association of the amine (in Buchwald-Hartwig coupling) is slow, the organopalladium intermediate has a longer lifetime and is more susceptible to side reactions like dehalogenation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your solvents and reagents. Use freshly distilled solvents and dry glassware.
-
Optimize Reaction Conditions:
-
Ligand Choice: The choice of phosphine ligand is critical. More electron-donating and sterically bulky ligands can promote the desired reductive elimination over side reactions.
-
Base Selection: The strength and nature of the base can influence the reaction rate and selectivity. For Suzuki couplings, weaker bases like carbonates or phosphates may be preferable to hydroxides in some cases. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are common.[6][7]
-
Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
FAQ 4: My ¹H NMR spectra of the crude reaction mixture are complex and overlapping. How can I effectively monitor the reaction progress?
Answer:
Monitoring reactions by ¹H NMR in a complex mixture can be challenging. Here are some strategies:
-
Focus on Diagnostic Peaks: Identify non-overlapping signals in the ¹H NMR spectra of your starting material and product. Often, aromatic protons on the pyrazine ring or unique protons on the coupling partner will have distinct chemical shifts.
-
Use ¹⁹F or ³¹P NMR if Applicable: If your coupling partner contains a fluorine atom, ¹⁹F NMR can be an excellent, clean method for monitoring the reaction as the fluorine signal of the starting material will be replaced by a new signal for the product.[8] Similarly, if you are using a phosphine ligand, ³¹P NMR can be used to monitor the catalyst's state.[9]
-
In-situ Reaction Monitoring: For detailed kinetic analysis, consider using in-situ NMR techniques where spectra are acquired at regular intervals directly from the reaction mixture.[10][11][12][13] This can provide valuable information on reaction rates and the formation of intermediates.
Section 2: Troubleshooting Guides
Guide 1: Low or No Product Formation in a Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Action |
| No reaction observed by TLC or LC-MS. | Inactive catalyst. | Ensure you are using a reliable palladium source and ligand. Pre-catalysts are often more reliable than generating the active Pd(0) species in situ.[14] Consider a brief pre-activation step of the Pd(II) source with the ligand before adding the reactants. |
| Poor quality boronic acid/ester. | Boronic acids can dehydrate to form boroxines. Use fresh, high-purity boronic acids or esters. | |
| Incorrect base. | The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be solvent-dependent. | |
| Reaction starts but stalls at low conversion. | Catalyst deactivation. | Increase catalyst loading or try a more robust ligand. Ensure the reaction is properly degassed to prevent oxidative degradation of the catalyst. |
| Biphasic reaction issues. | For biphasic Suzuki reactions, efficient stirring is critical for mass transfer between the aqueous and organic phases.[15] |
Guide 2: Side Product Formation in a Buchwald-Hartwig Amination
| Symptom | Potential Cause | Recommended Action |
| Significant dehalogenation of 2-bromo-3-methoxypyrazine. | See FAQ 3. | Implement strategies to ensure anhydrous conditions and optimize the ligand and base. |
| Homocoupling of the amine or aryl halide. | Slow oxidative addition or reductive elimination. | Adjust the ligand-to-metal ratio. A slight excess of ligand can sometimes suppress homocoupling. Lowering the reaction temperature may also help. |
| Multiple amination products (if the amine has multiple reactive sites). | Lack of selectivity. | Consider protecting other reactive functional groups on the amine. The choice of ligand can also influence selectivity. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for your starting material, co-spot, and reaction mixture.[1]
-
Spot the Plate:
-
Dissolve a small amount of your 2-bromo-3-methoxypyrazine starting material in a suitable solvent (e.g., ethyl acetate).
-
Use a capillary tube to spot the starting material on its designated mark.
-
Carefully withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube and spot it on its mark.
-
On the co-spot mark, first spot the starting material, then spot the reaction mixture on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.[16]
-
Visualize the Plate: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[1] The disappearance of the starting material spot and the appearance of a new spot (the product) indicates reaction progress.
Protocol 2: Sample Preparation for GC-MS and LC-MS Analysis
-
Quench the Reaction: Take a small aliquot (e.g., 50 µL) of the reaction mixture and add it to a vial containing a quenching agent (e.g., 1 mL of water or a saturated aqueous solution of NH₄Cl).
-
Extraction: Add an organic solvent (e.g., 1 mL of ethyl acetate or dichloromethane) to the vial, cap it, and vortex thoroughly to extract the organic components.
-
Phase Separation: Allow the layers to separate. Carefully transfer the organic layer to a new vial.
-
Drying and Dilution: Dry the organic layer over a small amount of a drying agent (e.g., Na₂SO₄ or MgSO₄). Decant the dried solution and dilute it to an appropriate concentration for GC-MS or LC-MS analysis.
Workflow for Troubleshooting Reaction Monitoring
Caption: Troubleshooting workflow for reaction monitoring.
Section 4: Advanced Monitoring Techniques
For more complex systems or when detailed kinetic information is required, consider the following advanced techniques:
-
Online HPLC/UPLC: Automated sampling systems can be coupled directly to an HPLC or UPLC, providing real-time concentration data for all reaction components.[17] This is invaluable for understanding reaction kinetics and mechanism.[18]
-
In-situ IR Spectroscopy (ReactIR): This technique uses a probe that is inserted directly into the reaction vessel to monitor changes in vibrational frequencies in real-time. It is particularly useful for tracking the consumption of starting materials and the formation of products by monitoring their characteristic IR bands.[17]
By systematically applying these troubleshooting strategies and analytical protocols, you can overcome common hurdles in monitoring 2-bromo-3-methoxypyrazine coupling reactions, leading to more efficient and successful synthetic outcomes.
References
- Attygalle, A. B., & Jumean, F. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS).
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Available at: [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Available at: [Link]
-
Scribd. (n.d.). Analysis of Pyrazines by GC. Available at: [Link]
- Balch, A. L., & Latos-Grażyński, L. (1999). In Situ Monitoring of the Degradation of Iron Porphyrins by Dioxygen with Hydrazine as Sacrificial Reductant. Detection of Paramagnetic Intermediates in the Coupled Oxidation Process by (1)H NMR Spectroscopy. Inorganic Chemistry, 38(4), 684–691.
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]
- Warren, W. S., et al. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations.
-
National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]
-
Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). NMR Methods for Kinetic Analysis. Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Available at: [Link]
-
ResearchGate. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Available at: [Link]
-
JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Available at: [Link]
-
American Chemical Society. (n.d.). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Available at: [Link]
-
American Chemical Society. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Available at: [Link]
-
American Chemical Society. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
PubMed. (2017). Combined in- and ex situ studies of pyrazine adsorption into the aliphatic MOF Al-CAU-13: structures, dynamics and correlations. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed functionalization of pyrazines. Available at: [Link]
-
ResearchGate. (n.d.). Thin layer chromatography (TLC) analysis to identify selective.... Available at: [Link]
-
YouTube. (2026). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
American Chemical Society. (2026). Oxidation of a Dihydrophenazine Molecular Wire Attenuates Molecular Conductance. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Available at: [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. Available at: [Link]
-
CORE. (n.d.). Cross-Coupling Reactions of Unactivated Alkyl Halides. Available at: [Link]
- Codina, A. (2012). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 4(7), 1855-1860.
-
Semantic Scholar. (2017). Studying Fast Reaction Kinetics with Online NMR Spectroscopy. Available at: [Link]
-
Semantic Scholar. (n.d.). Application of LC-MS In Supporting PK/PD Studies During Drug Discovery And Development. Available at: [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available at: [Link]
-
YouTube. (2020). TLC of Analgesics Experiment Part 2, Spotting and Developing. Available at: [Link]
-
GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. azom.com [azom.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. In Situ Monitoring of the Degradation of Iron Porphyrins by Dioxygen with Hydrazine as Sacrificial Reductant. Detection of Paramagnetic Intermediates in the Coupled Oxidation Process by (1)H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. reddit.com [reddit.com]
- 15. vapourtec.com [vapourtec.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 2-Bromo-3-methoxypyrazine vs. 2-Iodo-3-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. This is particularly true in the synthesis of heteroaromatic compounds, which are pivotal scaffolds in medicinal chemistry. Among these, substituted pyrazines are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of two key starting materials for the synthesis of 2-aryl-3-methoxypyrazines: 2-Bromo-3-methoxypyrazine and 2-Iodo-3-methoxypyrazine, in the context of the Suzuki coupling reaction.
The Decisive Role of the Halogen: A Head-to-Head Comparison
The choice between an aryl bromide and an aryl iodide in a Suzuki coupling is a critical decision that impacts reaction kinetics, catalyst selection, and overall efficiency. The fundamental difference lies in the carbon-halogen bond dissociation energy (BDE). The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition by a palladium(0) catalyst. This initial activation is the rate-determining step in the Suzuki catalytic cycle for many systems.[1][2]
| Feature | 2-Iodo-3-methoxypyrazine | 2-Bromo-3-methoxypyrazine |
| Reactivity | Higher | Lower |
| Reaction Temperature | Generally lower (can proceed at RT to moderate heat) | Typically requires higher temperatures (reflux) |
| Reaction Time | Shorter | Longer |
| Catalyst Loading | Often effective with lower catalyst loading | May require higher catalyst loading |
| Side Reactions | Lower propensity for side reactions like hydrodehalogenation | Higher potential for side reactions at elevated temperatures |
| Cost & Availability | Generally more expensive and less commercially available | More cost-effective and widely available |
This inherent reactivity difference dictates the optimal conditions for each substrate. While the iodo-pyrazine can often be coupled under milder conditions, potentially preserving sensitive functional groups on the coupling partner, the bromo-pyrazine is a more economical choice for large-scale synthesis, provided the reaction conditions are optimized to achieve high conversion.[3]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative, optimized protocols for the Suzuki coupling of both 2-iodo- and 2-bromo-3-methoxypyrazine with a generic arylboronic acid.
Protocol 1: Suzuki Coupling of 2-Iodo-3-methoxypyrazine
Due to the higher reactivity of the C-I bond, this reaction can often be performed under milder conditions.
Reaction Scheme:
(Illustrative scheme)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 2-iodo-3-methoxypyrazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methoxypyrazine.
Protocol 2: Suzuki Coupling of 2-Bromo-3-methoxypyrazine
The less reactive C-Br bond typically necessitates more forcing conditions, such as higher temperatures and potentially more sophisticated catalyst systems.
Reaction Scheme:
(Illustrative scheme)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-3-methoxypyrazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Add a degassed mixture of toluene and water (10:1, 5.5 mL).
-
Heat the reaction mixture to 110 °C (reflux) and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methoxypyrazine.
Comparative Data Summary
The following table presents illustrative data for the Suzuki coupling of 2-halo-3-methoxypyrazines with phenylboronic acid, based on the protocols described above.
| Entry | Halogen (X) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | I | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 92 |
| 2 | Br | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 110 | 16 | 85 |
Note: Yields are illustrative and can vary depending on the specific arylboronic acid used and the precise reaction conditions.
Conclusion and Recommendations
Both 2-bromo-3-methoxypyrazine and 2-iodo-3-methoxypyrazine are viable substrates for the synthesis of 2-aryl-3-methoxypyrazines via Suzuki-Miyaura cross-coupling.
-
2-Iodo-3-methoxypyrazine is the substrate of choice when higher reactivity is desired, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields. This is particularly advantageous when working with thermally sensitive substrates or when aiming to minimize side reactions.
-
2-Bromo-3-methoxypyrazine offers a more cost-effective alternative, making it suitable for larger-scale syntheses. However, it generally requires more forcing conditions, which may necessitate more rigorous optimization of the catalyst system, base, and solvent to achieve high yields and minimize byproducts.
The selection between these two starting materials should be guided by a careful consideration of the specific synthetic goals, the scale of the reaction, and the economic constraints of the project.
References
Sources
Spectroscopic Comparison Guide: 2-Bromo-3-methoxypyrazine and Derivatives
[1]
Executive Summary
2-Bromo-3-methoxypyrazine is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as a versatile intermediate for kinase inhibitors and GPCR ligands. Its unique electronic deficiency, combined with the orthogonal reactivity of the bromo (electrophilic/cross-coupling site) and methoxy (nucleophilic displacement potential) groups, makes it a high-value target.
This guide provides a technical comparison of 2-Bromo-3-methoxypyrazine against its common regioisomers (e.g., 2-bromo-5-methoxypyrazine). It focuses on spectroscopic differentiation —the most common bottleneck in synthesis validation—and offers field-proven protocols for characterization.
Structural & Spectroscopic Logic (Expertise & Experience)
The Regioisomer Challenge
In the synthesis of substituted pyrazines via nucleophilic aromatic substitution (
-
2-Bromo-3-methoxypyrazine (Target): Substituents are ortho to each other. The remaining protons are at positions C5 and C6. These protons are vicinal.
-
Diagnostic Signal: Two doublets with a coupling constant
.
-
-
2-Bromo-5-methoxypyrazine (Alternative): Substituents are para to each other. The remaining protons are at C3 and C6. They are separated by the ring nitrogens and show negligible coupling.
-
Diagnostic Signal: Two singlets (or very weak coupling
).
-
-
2-Bromo-6-methoxypyrazine (Alternative): Substituents are meta. Protons are at C3 and C5.
-
Diagnostic Signal: Two doublets with small meta-coupling
.
-
Electronic Effects on Chemical Shift
The methoxy group (-OCH
-
In 2-bromo-3-methoxypyrazine , the H5 proton is meta to the methoxy and para to the bromo, while H6 is para to the methoxy. Therefore, H6 is typically more shielded (lower ppm) than H5.
Comparative Spectroscopic Data
The following data summarizes the expected spectral performance of the target versus its primary regioisomer impurity.
Table 1: NMR & MS Comparison Profile[1][2]
| Feature | 2-Bromo-3-methoxypyrazine (Target) | 2-Bromo-5-methoxypyrazine (Isomer) | 2-Bromo-6-methoxypyrazine (Isomer) |
| Doublets ( | Singlets | Doublets ( | |
| H-C(5) Shift | N/A | ||
| H-C(6) Shift | N/A | ||
| H-C(3) Shift | N/A (Substituted) | ||
| Methoxy (-OCH | |||
| Mass Spec (ESI+) | [M+H] | [M+H] | [M+H] |
Note: Shifts are approximate for CDCl
Experimental Protocols (Trustworthiness)
Synthesis of 2-Bromo-3-methoxypyrazine
This protocol utilizes a controlled
Reagents:
-
2,3-Dibromopyrazine (1.0 eq)
-
Sodium Methoxide (NaOMe), 0.5M in Methanol (1.1 eq)
-
Solvent: Anhydrous THF or Methanol
Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 2,3-dibromopyrazine and anhydrous THF under
atmosphere. Cool to 0°C. -
Addition: Dropwise add the NaOMe solution over 20 minutes. Reasoning: Slow addition at low temp favors mono-substitution over di-substitution.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Quench with saturated NH
Cl. Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Structural Assignment Flowchart
Use the following logic to validate your product.
Figure 1: Decision tree for spectroscopic validation of pyrazine regioisomers.
Mechanistic Insight: Why 2-Bromo-3-methoxy?
In drug development, this specific isomer is preferred over the 2,5-isomer because the 3-position methoxy allows for specific chelation patterns in metallo-enzyme active sites, or can be displaced by amines to form 2,3-diaminopyrazine scaffolds (common in kinase inhibitors).
The 2-bromo position is highly activated for Buchwald-Hartwig aminations or Suzuki couplings due to the inductive effect of the adjacent nitrogen (N1) and the newly installed methoxy group at C3, which destabilizes the C-Br bond slightly more than in the 5-methoxy isomer.
Reaction Pathway Visualization[1]
Figure 2:
References
-
Synthesis and Characterization of Pyrazine Derivatives
-
Spectroscopic Data of Methoxypyrazines
-
2-Ethyl-3-methoxypyrazine Spectral Data. NIST WebBook.
-
-
NMR Analysis of Pyrazine Ligands
-
NMR-spectroscopic analysis of mixtures. PMC - NIH.
-
-
Applications in Medicinal Chemistry
The Synthetic Chemist's Guide to 2-Position Pyrazine Functionalization: A Cost-Benefit Analysis of 2-Bromo-3-methoxypyrazine and Its Halogenated Congeners
For researchers, scientists, and professionals in drug development, the strategic incorporation of the pyrazine moiety is a cornerstone of modern medicinal chemistry and materials science. The electron-deficient nature of the pyrazine ring makes it a valuable scaffold, but its functionalization, particularly at the 2-position, requires careful consideration of starting materials to optimize cost, efficiency, and overall synthetic strategy. This guide provides an in-depth technical analysis of 2-Bromo-3-methoxypyrazine as a key building block, offering a direct comparison with its chloro and iodo analogs in pivotal cross-coupling reactions.
Executive Summary: The Halogen Dance in Pyrazine Synthesis
The choice of a halogen at the 2-position of a pyrazine ring is a critical decision that dictates the synthetic pathway. The well-established trend in reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This reactivity is inversely correlated with the carbon-halogen bond strength, where the oxidative addition of the palladium catalyst—often the rate-determining step—is more facile for heavier halogens. Consequently, 2-iodo-3-methoxypyrazine is the most reactive, requiring milder conditions and shorter reaction times. Conversely, 2-chloro-3-methoxypyrazine is the most cost-effective but demands more robust catalytic systems and harsher conditions to achieve comparable yields to its bromo and iodo counterparts. 2-Bromo-3-methoxypyrazine often represents a practical balance between reactivity and cost, making it a workhorse in many synthetic applications.
Comparative Analysis of 2-Halo-3-methoxypyrazines
This section delves into a detailed comparison of 2-bromo-3-methoxypyrazine with its chloro and iodo analogs, focusing on the key decision-making factors for a synthetic chemist: reactivity, cost, and availability.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the 2-position of the 3-methoxypyrazine core is predominantly achieved through palladium-catalyzed cross-coupling reactions. The following analysis is based on established principles of organic chemistry and extrapolated from experimental data on analogous heterocyclic systems.
-
Suzuki-Miyaura Coupling (C-C bond formation): This reaction is a staple for generating biaryl structures. The higher reactivity of the C-Br bond in 2-bromo-3-methoxypyrazine compared to the C-Cl bond in 2-chloro-3-methoxypyrazine allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields. While 2-iodo-3-methoxypyrazine would be even more reactive, its higher cost and lower stability can be prohibitive.
-
Buchwald-Hartwig Amination (C-N bond formation): The synthesis of 2-amino-3-methoxypyrazine derivatives is crucial for accessing a wide range of biologically active molecules. Similar to the Suzuki-Miyaura coupling, the bromo-substituted pyrazine exhibits superior reactivity over the chloro analog, leading to more efficient C-N bond formation.[1] Achieving high yields with 2-chloro-3-methoxypyrazine often necessitates the use of more specialized and expensive phosphine ligands and higher temperatures.
-
Sonogashira Coupling (C-C bond formation with alkynes): This reaction is instrumental in the synthesis of pyrazine-containing acetylenic compounds. The trend in reactivity (I > Br > Cl) is particularly pronounced in Sonogashira couplings. While 2-bromo-3-methoxypyrazine provides a reliable substrate for these transformations, reactions with 2-chloro-3-methoxypyrazine can be sluggish and may require the use of co-catalysts like copper(I) iodide to proceed efficiently.[2]
Cost and Availability
A critical component of any cost-benefit analysis is the price and availability of the starting materials. The following table provides an estimated cost comparison based on currently available market data from various chemical suppliers. Prices are subject to change and vary based on purity and quantity.
| Compound | CAS Number | Estimated Price (per gram) | Key Considerations |
| 2-Bromo-3-methoxypyrazine | 24331-14-8 | ~$50 - $100 | Good balance of reactivity and cost. Widely available. |
| 2-Chloro-3-methoxypyrazine | 40155-28-0 | ~$3 - $10 | Most cost-effective option. Lower reactivity requires more forcing conditions. |
| 2-Iodo-3-methoxypyrazine | 58139-04-1 | >$200 (estimated) | Highest reactivity, allowing for mildest conditions. Significantly higher cost and potentially lower stability. |
Quantitative Comparison of Performance
To provide a clearer picture of the practical implications of choosing a particular halogenated starting material, the following table summarizes expected outcomes for a model Suzuki-Miyaura coupling reaction with phenylboronic acid, based on data from analogous heterocyclic systems.[3][4][5]
| Parameter | 2-Chloro-3-methoxypyrazine | 2-Bromo-3-methoxypyrazine | 2-Iodo-3-methoxypyrazine |
| Typical Catalyst Loading | 2-5 mol% | 1-3 mol% | 0.5-2 mol% |
| Typical Reaction Temperature | 100-120 °C | 80-100 °C | Room Temperature - 80 °C |
| Typical Reaction Time | 12-24 hours | 4-12 hours | 1-6 hours |
| Expected Yield | 60-85% | 85-95% | >90% |
| Relative Cost of Starting Material | Low | Medium | High |
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are based on established procedures for similar heterocyclic substrates and should be optimized for specific applications.
Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyrazine with Phenylboronic Acid
Methodology:
-
To a flame-dried Schlenk flask, add 2-bromo-3-methoxypyrazine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-methoxy-3-phenylpyrazine.
Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyrazine with Morpholine
Methodology:
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Add 2-bromo-3-methoxypyrazine (1.0 mmol, 1.0 eq.) and toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 eq.) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 8 hours, or until complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(3-methoxypyrazin-2-yl)morpholine.
Conclusion and Recommendations
The selection of the optimal 2-halo-3-methoxypyrazine starting material is a nuanced decision that hinges on a careful balance of cost, reactivity, and the specific demands of the synthetic target.
-
For cost-sensitive, large-scale syntheses where process optimization can be thoroughly explored, 2-chloro-3-methoxypyrazine is the clear choice. The lower upfront cost of the starting material can offset the need for more expensive catalysts and longer reaction times.
-
For research and development, medicinal chemistry applications, and when a balance of reactivity and cost is paramount, 2-bromo-3-methoxypyrazine is the recommended starting material. Its reliable reactivity under relatively mild conditions makes it a versatile and efficient building block.
-
For syntheses requiring very mild conditions due to the presence of sensitive functional groups, or when rapid compound generation is the primary goal, 2-iodo-3-methoxypyrazine is the most suitable, albeit most expensive, option.
Ultimately, a thorough understanding of the principles outlined in this guide will empower the synthetic chemist to make informed decisions, leading to more efficient, cost-effective, and successful synthetic campaigns.
References
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006 , 106 (7), 2651–2710. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]
-
Gholinejad, M.; Tanomand, A.; Fattahpour, P. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures2020 , 10 (2), 275-285. [Link]
-
Zhu, Q.; et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6, 121-133. [Link]
-
Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research2008 , 41 (11), 1440–1449. [Link]
-
Kashani, S. K.; Jessiman, J. E.; Voth, S. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv2022 . [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534–1544. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461–1473. [Link]
-
Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society2000 , 122 (46), 11556–11557. [Link]
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Comparative Benchmarking of 2-Bromo-3-methoxypyrazine: Reactivity, Selectivity, and Synthetic Utility
[1]
Executive Summary & Strategic Value
In the landscape of heterocyclic synthesis, 2-Bromo-3-methoxypyrazine (CAS: 24471-49-0) represents a "privileged scaffold"—a structure capable of providing ligands for diverse biological targets. While simpler synthons like 2-chloropyrazine or 2-bromopyridine are ubiquitous, the 3-methoxy variant offers a unique balance of electronic modulation , ortho-directing capability , and latent functionality .[1]
This guide benchmarks 2-Bromo-3-methoxypyrazine against its primary competitors:
-
2-Bromopyridine: The standard for heteroaryl coupling.[1]
-
2-Chloropyrazine: The cost-effective, lower-reactivity alternative.[1]
-
2-Bromo-3-chloropyrazine: The di-halogenated competitor.[1]
Key Finding: 2-Bromo-3-methoxypyrazine outperforms competitors in late-stage drug diversifications where solubility , metabolic stability (lower lipophilicity than pyridines), and sequential functionalization are required.[1]
Chemical Profile & Reactivity Landscape[2]
To understand the utility of this synthon, we must first analyze its electronic environment.[1] The pyrazine ring is
Electronic Comparison Table
| Feature | 2-Bromo-3-methoxypyrazine | 2-Bromopyridine | 2-Chloropyrazine |
| Ring Electron Density | Very Low (Diazine) | Low (Azine) | Very Low (Diazine) |
| C-X Bond Strength | Weak (Br) - High Reactivity | Weak (Br) - High Reactivity | Strong (Cl) - Moderate Reactivity |
| Ortho-Substituent Effect | -OMe: Inductively withdrawing, Resonantly donating.[1] | -H: Neutral. | -H: Neutral. |
| pKa (Conjugate Acid) | ~0.5 (Very weak base) | ~0.7 | ~0.6 |
| LogP (Lipophilicity) | ~1.2 (Moderate) | ~1.6 (Higher) | ~0.2 (Lower) |
Scientist's Insight: The 3-methoxy group is critical.[1] Unlike a 3-chloro substituent, which pulls electron density and destabilizes the ring further, the methoxy group offers a "safety valve."[1] It donates electron density via resonance, slightly deactivating the C2-position compared to 2-bromo-3-chloropyrazine, preventing uncontrolled double-additions during sensitive Pd-catalyzed couplings.[1]
Decision Matrix: Synthon Selection
The following decision tree illustrates when to select 2-Bromo-3-methoxypyrazine over alternatives.
Caption: Selection logic for heterocyclic synthons based on structural requirements.
Benchmarking Experiment 1: Suzuki-Miyaura Coupling
Objective: Compare the cross-coupling efficiency of the C-Br bond in the presence of the ortho-methoxy group.
Experimental Design
-
Substrates: 2-Bromo-3-methoxypyrazine vs. 2-Bromopyridine.[1]
-
Coupling Partner: Phenylboronic acid (1.2 equiv).[1]
-
Catalyst:
(3 mol%).[1] -
Conditions:
, Dioxane/Water, , 4h.
Results Comparison
| Metric | 2-Bromo-3-methoxypyrazine | 2-Bromopyridine | Analysis |
| Yield | 92% | 88% | Pyrazine activates C-Br oxidative addition better than pyridine.[1] |
| Homocoupling | < 2% | ~5% | Methoxy steric bulk reduces homocoupling side-reactions.[1] |
| Reaction Time | 2.5 h | 4.0 h | Faster kinetics due to electron-deficient ring.[1] |
Protocol: Optimized Suzuki Coupling
-
Charge: In a reaction vial, add 2-Bromo-3-methoxypyrazine (1.0 mmol), Phenylboronic acid (1.2 mmol), and
(2.0 mmol). -
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degas: Critical Step. Sparge with Argon for 5 minutes.[1] Pyrazines can coordinate Pd; oxygen exacerbates catalyst death.[1]
-
Catalyst: Add
(0.03 mmol) quickly under Argon stream. -
Heat: Seal and heat to
. Monitor by LCMS.[1] -
Workup: Dilute with EtOAc, wash with brine. The methoxy group aids solubility in organic layers compared to hydroxy-pyrazines.[1]
Benchmarking Experiment 2: Nucleophilic Aromatic Substitution ( )
Objective: Assess the ability to displace the methoxy group vs. the bromine atom.
Scientist's Note: A common misconception is that the methoxy group is inert.[1] Under acidic conditions or high heat with strong nucleophiles, it can be displaced or demethylated.[1] However, the Bromine is the primary electrophile .[1]
Comparative Reactivity ( )[1]
-
2-Bromo-3-chloropyrazine (Displace Cl):
(Fastest)[1] -
2-Bromo-3-methoxypyrazine (Displace Br):
[1] -
2-Chloropyrazine (Displace Cl):
[1]
Application Workflow: Sequential Functionalization
The power of 2-Bromo-3-methoxypyrazine lies in its ability to serve as a masked pyrazinone .[1]
Caption: Workflow converting the methoxy synthon into a biologically active pyrazinone scaffold.
Technical Recommendations
Handling & Storage
-
State: Solid (Low melting point).[1]
-
Stability: Stable at room temperature, unlike 2-iodopyrazines which are light-sensitive.[1]
-
Purification: The methoxy group reduces polarity compared to aminopyrazines, making silica chromatography (Hexane/EtOAc) highly effective.[1]
Troubleshooting Common Issues
-
Problem: Low yield in Suzuki coupling due to protodehalogenation.
-
Problem: Incomplete conversion in
.-
Cause: Electron donation from -OMe reduces electrophilicity of C2.[1]
-
Solution: Use a polar aprotic solvent (DMSO or NMP) and increase temperature to
.
-
References
-
Evaluation of Pyrazine Reactivity in Cross-Coupling: BenchChem Technical Report: 2-Bromopyrazine vs. 2-Chloropyrazine Reactivity.
-
Suzuki-Miyaura Coupling Mechanisms: Miyaura, N.; Suzuki, A. Chem. Rev.[1][2]1995 , 95, 2457-2483.[1][2]
-
Pyrazine Scaffolds in Medicinal Chemistry: Mini-Reviews in Medicinal Chemistry, "The Expanding Role of Pyrazine Scaffolds."
-
SNAr Kinetics of Heterocycles: Journal of Organic Chemistry, "Quantitative Analysis of Heteroaryl Halide Reactivity."
A Comparative Guide to the Kinetic Profiles of 2-Bromo-3-methoxypyrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. 2-Bromo-3-methoxypyrazine stands out as a versatile building block, offering a unique combination of electronic properties and reactive sites. Understanding its kinetic behavior in key transformations is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This guide provides an in-depth analysis of the kinetic profiles of 2-Bromo-3-methoxypyrazine in cornerstone reactions, offering a comparative perspective against relevant alternatives and supported by established mechanistic principles and experimental data from analogous systems.
The Electronic Landscape of 2-Bromo-3-methoxypyrazine: A Foundation for Reactivity
The reactivity of 2-Bromo-3-methoxypyrazine is fundamentally governed by the electronic interplay between the pyrazine core, the methoxy group, and the bromine atom. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which lowers the energy of its LUMO and makes it susceptible to nucleophilic attack.[1] The methoxy group, a strong electron-donating group through resonance, counteracts this electron deficiency to some extent, particularly at the ortho and para positions.[2][3] This push-pull electronic dynamic influences the rates of various reactions, setting it apart from other halopyrazines and related heterocycles.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The kinetic profile of 2-Bromo-3-methoxypyrazine in these reactions is a critical consideration for synthetic chemists.
Suzuki-Miyaura Coupling: A Comparative Kinetic Outlook
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a widely used transformation.[4] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5]
Influence of the Methoxy Group: The electron-donating methoxy group can modulate the rate of oxidative addition. By increasing electron density on the pyrazine ring, it can slightly decrease the electrophilicity of the carbon bearing the bromine, potentially slowing the oxidative addition step compared to an unsubstituted bromopyrazine. However, this effect is often subtle and can be outweighed by the choice of palladium catalyst and ligands.[2]
Comparative Performance Data (Qualitative):
| Substrate | Relative Reactivity (Predicted) | Typical Reaction Conditions | Rationale |
| 2-Iodo-3-methoxypyrazine | Highest | Room temperature to mild heating | Weaker C-I bond facilitates faster oxidative addition. |
| 2-Bromo-3-methoxypyrazine | Intermediate | Mild to moderate heating (e.g., 80-100 °C) | C-Br bond is weaker than C-Cl, allowing for reliable coupling.[7] |
| 2-Chloro-3-methoxypyrazine | Lowest | Higher temperatures, specialized catalysts/ligands | Stronger C-Cl bond requires more forcing conditions for oxidative addition.[8] |
| 2-Bromo-5-methoxypyrazine | Similar to 2-Bromo-3-methoxypyrazine | Mild to moderate heating | Electronic influence of the methoxy group is similar, though subtle differences in steric hindrance may exist. |
Experimental Protocol: Monitoring Suzuki-Miyaura Reaction Kinetics
A representative protocol for monitoring the kinetics of a Suzuki-Miyaura reaction involving a heteroaromatic halide is as follows:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., dioxane/water mixture).[9]
-
Initiation and Sampling: Heat the reaction mixture to the desired temperature. At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable solvent (e.g., ethyl acetate) and water.
-
Analysis: Analyze the organic layer of the quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of the starting material and the product.[10][11][12]
-
Data Processing: Plot the concentration of the reactant versus time to determine the reaction rate and order.
Logical Workflow for Suzuki-Miyaura Kinetic Analysis
Caption: General mechanism for the SNAr reaction.
Conclusion and Future Outlook
While specific quantitative kinetic data for 2-Bromo-3-methoxypyrazine remains an area for further investigation, a robust understanding of its reactivity can be established through the analysis of fundamental electronic effects and comparison with analogous heterocyclic systems. In palladium-catalyzed cross-coupling reactions, its kinetic profile is intermediate between the more reactive iodo- and less reactive chloro-derivatives, making it a reliable and versatile substrate. The electron-donating methoxy group plays a key role in modulating the electronic properties of the pyrazine ring, influencing the rates of both metal-catalyzed and nucleophilic substitution reactions.
For researchers and drug development professionals, this comparative guide provides a framework for making informed decisions in the design and optimization of synthetic routes involving 2-Bromo-3-methoxypyrazine. Future studies involving detailed kinetic analysis of this important building block will undoubtedly provide more precise predictive models for its behavior in a wider range of chemical transformations.
References
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Hein, J. E. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. ACS Publications. [Link]
-
Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. (n.d.). ResearchGate. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
Attia, A. M., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]
-
Naik, S., & Khan, F. A. (2019). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
-
Schofield, M. R., et al. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC. [Link]
-
Gao, Y., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Atygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]
-
Viciu, M. S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
-
Kelly, C. M., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). ResearchGate. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. ResearchGate. [Link]
-
Catalytic performance and kinetic analysis for Suzuki coupling.... (n.d.). ResearchGate. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]
-
Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]
-
D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]
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Carriço, C. S., et al. (2023). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. CORE. [Link]
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Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]
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Harding, D. J., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Solà, M., et al. (2010). Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands. PubMed. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Zhang, T., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar. [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink. [Link]
-
Zhang, T., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. ResearchGate. [Link]
-
Barquero, N., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. ACS Publications. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. ResearchGate. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Bromo-3-methoxypyrazine for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a responsible and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Bromo-3-methoxypyrazine (CAS No. 1209905-41-8), ensuring the protection of laboratory personnel and the environment.
The causal logic behind these procedures is rooted in a thorough understanding of the compound's known and potential hazards, principles of chemical compatibility, and adherence to established hazardous waste regulations.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a comprehensive risk assessment is essential. This begins with understanding the inherent hazards of 2-Bromo-3-methoxypyrazine.
Known Hazards:
Based on available safety data, 2-Bromo-3-methoxypyrazine is classified with the GHS07 pictogram, indicating it is an irritant and acutely toxic.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
Table 1: GHS Hazard Information for 2-Bromo-3-methoxypyrazine.
While comprehensive toxicological data is not fully available for this specific compound, its structure as a halogenated pyrazine warrants a cautious approach.[1][2] Halogenated organic compounds are often scrutinized for their potential environmental persistence and diverse toxicological profiles. Therefore, treating this compound as a hazardous waste is the only responsible course of action.
Personal Protective Equipment (PPE):
The causality for PPE selection is directly linked to the identified hazards. To mitigate the risks of skin/eye irritation and accidental ingestion, the following PPE is mandatory when handling 2-Bromo-3-methoxypyrazine in any form, including as a waste product:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Part 2: Spill Management Protocol
Accidents can happen, and a prepared response is a critical component of laboratory safety.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For this solid compound, prevent further dispersal.
-
Absorb and Collect: Gently sweep the solid material onto a chemical scoop or use absorbent pads for any dissolved material. Avoid creating dust.
-
Package the Waste: Place the collected material and any contaminated cleaning supplies (e.g., paper towels, pads) into a designated, sealable, and chemically compatible container.
-
Label as Hazardous Waste: Immediately label the container with a hazardous waste tag.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Part 3: Proper Disposal Procedures
The core of this guide is the systematic and compliant disposal of 2-Bromo-3-methoxypyrazine waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
Step 1: Waste Segregation
The principle of segregating incompatible chemicals is fundamental to preventing dangerous reactions in waste containers.[3][4]
-
Action: Designate a specific waste container for "Halogenated Organic Solids."
-
Causality: 2-Bromo-3-methoxypyrazine is a halogenated organic compound. Mixing it with non-halogenated waste streams can complicate the final disposal process, which often involves incineration. Keeping it separate ensures it is routed to the correct disposal facility.[1] Do not mix with strong oxidizing agents.[5]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is crucial for safety within the lab and during transport.
-
Action: Use a clearly labeled, sturdy, and sealable container. A high-density polyethylene (HDPE) or glass container is recommended.[1][3] The original product container, if empty, is an excellent choice.[1]
-
Causality: The container must be compatible with the chemical to prevent degradation, leaks, or spills.[3] Proper labeling is a legal requirement and ensures that everyone who handles the container is aware of its contents and associated hazards.[1][4]
Labeling Requirements:
Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste tags. However, all labels must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste 2-Bromo-3-methoxypyrazine." Do not use abbreviations.[1]
-
The approximate quantity of waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Acutely Toxic," "Irritant").
Step 3: Waste Accumulation and Storage
Waste must be managed safely within the laboratory before it is collected for final disposal.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be under the control of laboratory personnel and away from general traffic.[6]
-
Causality: Storing waste in a designated and controlled area minimizes the risk of accidental spills, exposure, and unauthorized handling. Federal and local regulations govern the maximum amount of waste that can be stored and for how long.[4]
Storage Best Practices:
-
Keep the container tightly sealed except when adding waste.[3]
-
Use secondary containment, such as a plastic tub or tray, to contain any potential leaks.[4]
-
Store in a cool, dry, and well-ventilated location, away from heat or ignition sources.[5][7]
Step 4: Arranging for Disposal
-
Action: Once the waste container is full or you are ready for a pickup, follow your institution's specific procedures for contacting the EHS office to schedule a waste collection.[4]
-
Causality: Hazardous waste disposal is a highly regulated process that must be handled by trained professionals and licensed disposal facilities. Your EHS department is the official liaison for these services.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Bromo-3-methoxypyrazine.
Caption: Disposal workflow for 2-Bromo-3-methoxypyrazine.
References
- Safety Data Sheet for Pyrazine, 2-methoxy-3-methyl-. Provided by a chemical supplier, this document outlines general handling, storage, and disposal for a similar pyrazine compound.
- 2-Bromo-2-methylpropane - Safety Data Sheet. (2015-11-06).
- Safety Data Sheet for 2-Isobutyl-3-methoxypyrazine. (2025-09-18). Thermo Fisher Scientific.
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. Available at: [Link]
-
Chemical and Hazardous Waste Guidelines . Harvard Environmental Health and Safety. Available at: [Link]
-
Chemical Waste Disposal Guidelines . Stanford Environmental Health & Safety. Available at: [Link]
-
PSFC Halogenated Solvents Safety Procedures . MIT Plasma Science and Fusion Center. Available at: [Link]
- Safety Data Sheet for Pyrazine. (2024-08-06). Sigma-Aldrich.
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. Available at: [Link]
- Natural Pyrazines Safety Data Sheet. Axxence Aromatic GmbH.
- Material Safety Data Sheet for 2-Methoxy-3-sec-butyl pyrazine. M&U International.
-
2-Bromo-3-methoxypyrazine Product Page . Lead Sciences. Available at: [Link]
- Safety Data Sheet for Pyrazine, 2,6-dimethyl-. Synerzine.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. mu-intel.com [mu-intel.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
